Asteltoxin
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[(1E,3E,5E)-6-[(2R,3R,3aR,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-6-18-23(4,26)22(3)20(25)16(29-21(22)30-18)12-10-8-7-9-11-15-14(2)17(27-5)13-19(24)28-15/h7-13,16,18,20-21,25-26H,6H2,1-5H3/b8-7+,11-9+,12-10+/t16-,18-,20+,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXPJKFETRLRAS-AHUKKWBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C2(C(C(OC2O1)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@]([C@]2([C@H]([C@H](O[C@H]2O1)/C=C/C=C/C=C/C3=C(C(=CC(=O)O3)OC)C)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101046614 | |
| Record name | Asteltoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101046614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79663-49-3 | |
| Record name | 6-[(1E,3E,5E)-6-[(2R,3R,3aR,4R,5R,6aS)-5-Ethylhexahydro-3,4-dihydroxy-3a,4-dimethylfuro[2,3-b]furan-2-yl]-1,3,5-hexatrien-1-yl]-4-methoxy-5-methyl-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79663-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asteltoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079663493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asteltoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101046614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Asteltoxin on Mitochondrial F1-ATPase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Asteltoxin and Mitochondrial F1-ATPase
This compound is a polyene α-pyrone mycotoxin characterized by a distinctive bis(tetrahydrofuran) moiety, which is crucial for its biological activity.[1] Its primary cellular target is the mitochondrial F1F0-ATP synthase (also known as Complex V), a multi-subunit enzyme complex responsible for the synthesis of ATP through oxidative phosphorylation.
The F1F0-ATP synthase consists of two main domains: the F0 domain, embedded in the inner mitochondrial membrane, which functions as a proton channel, and the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis and hydrolysis. The F1 domain is composed of five different subunits with the stoichiometry α3β3γδε. The catalytic sites are located on the β subunits.[2]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly targeting the F1 portion of the ATP synthase complex. This interaction inhibits both ATP synthesis and ATP hydrolysis.[1] The primary mechanism involves the binding of this compound to the β subunit of the F1-ATPase.[3] This binding is analogous to that of aurovertin, a structurally similar mycotoxin.[3] The binding of these inhibitors is thought to prevent the conformational changes in the β subunits that are necessary for the catalytic cycle of ATP synthesis and hydrolysis.[4]
Binding Site and Inhibition Kinetics
While a precise crystal structure of this compound bound to F1-ATPase is not available, evidence suggests it shares a binding site with aurovertin.[3] Aurovertin binds to a hydrophobic cleft between the nucleotide-binding domain and the C-terminal domain of the β subunits.[4] The inhibition by aurovertin is characterized as mixed and non-competitive.[3][5] Given the structural and functional similarities, it is highly probable that this compound also acts as a mixed, non-competitive inhibitor of F1-ATPase.
Downstream Cellular Effects
The inhibition of F1-ATPase by this compound leads to a significant disruption of cellular energy metabolism. The immediate consequence is a decrease in mitochondrial ATP synthesis. This leads to an increase in the AMP/ATP ratio within the cell, which in turn activates AMP-activated protein kinase (AMPK).[1] Activated AMPK then suppresses the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[1]
Quantitative Data on F1-ATPase Inhibition
Direct quantitative data for the inhibition of mitochondrial F1-ATPase by this compound, such as IC50 or Ki values, are not extensively reported in the scientific literature. However, qualitative studies demonstrate its high potency. For instance, the addition of 15 nmol of this compound to isolated rat liver mitochondria has been shown to completely prevent state 3 and state 4 respiration, indicating a potent inhibition of the energy transfer system.[4][6]
To provide a quantitative context, the inhibitory constants for the closely related compound, aurovertin, are presented below as a proxy.
| Inhibitor | Target | Parameter | Value | Organism/System | Reference |
| Aurovertin | F1F0-ATPase (ATP Synthesis) | Ki | 25 nM | Bovine Heart Mitochondria | [7][8] |
| Aurovertin | F1F0-ATPase (ATP Hydrolysis) | Ki | 120 nM | Bovine Heart Mitochondria | [7][8] |
| Resveratrol | F0F1-ATPase/ATP synthase | IC50 | 12–28 µM | Rat Brain and Liver | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory action of compounds like this compound on mitochondrial F1-ATPase.
Isolation of Mitochondria
Mitochondria can be isolated from various tissues, such as rat liver or bovine heart, by differential centrifugation.
-
Homogenization: Mince the tissue and homogenize in a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Suspension: Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.
F1-ATPase Activity Assay (ATP Hydrolysis)
The rate of ATP hydrolysis can be measured using a coupled-enzyme spectrophotometric assay. This assay couples the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[2]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 8.0)
-
50 mM KCl
-
2 mM MgCl2
-
1 mM phosphoenolpyruvate
-
0.25 mM NADH
-
Pyruvate kinase (10 units/mL)
-
Lactate dehydrogenase (15 units/mL)
-
Isolated mitochondria or purified F1-ATPase
-
-
Initiation: Add ATP to a final concentration of 2-5 mM to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the mitochondria or F1-ATPase with varying concentrations of this compound for a set period before initiating the reaction with ATP.
ATP Synthesis Assay
ATP synthesis can be measured by a variety of methods, including a luciferin/luciferase-based bioluminescence assay.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Assay buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.4)
-
Respiratory substrate (e.g., 5 mM succinate and 1 µM rotenone)
-
ADP (e.g., 100 µM)
-
Luciferin/luciferase reagent
-
Isolated mitochondria
-
-
Initiation: Add the respiratory substrate to energize the mitochondria and initiate ATP synthesis.
-
Measurement: Measure the light output using a luminometer. The amount of light produced is proportional to the amount of ATP synthesized.
-
Inhibition Assay: Pre-incubate the mitochondria with this compound before the addition of the respiratory substrate to determine its effect on ATP synthesis.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling cascade initiated by this compound's inhibition of F1-ATPase.
Experimental Workflow for F1-ATPase Inhibition Assay
Caption: Workflow for determining F1-ATPase inhibition by this compound.
Conclusion
This compound is a potent mycotoxin that targets a critical component of cellular energy production, the mitochondrial F1-ATPase. Its mechanism of action, through the inhibition of both ATP synthesis and hydrolysis, leads to significant downstream effects on cellular signaling pathways. While precise quantitative data on its inhibitory potency remains to be fully elucidated, its similarity to aurovertin provides a strong framework for understanding its biochemical interactions. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and professionals engaged in the study of mitochondrial function, toxicology, and the development of novel therapeutic agents targeting cellular metabolism. Further research into the specific binding kinetics and structural interactions of this compound with F1-ATPase will be invaluable in fully understanding its biological impact.
References
- 1. matilda.science [matilda.science]
- 2. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic basis for differential inhibition of the F1Fo‐ATPase by aurovertin | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of mitochondrial respiration by this compound, a respiratory toxin from Emericella variecolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic basis for differential inhibition of the F1Fo-ATPase by aurovertin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by Aurovertin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthetic Pathway of Asteltoxin A
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the biosynthetic pathway of Asteltoxin A, a mycotoxin produced by fungi such as Aspergillus stellatus and Emericella variecolor.[1][2] The pathway involves a complex series of enzymatic reactions, beginning with polyketide synthesis and culminating in the formation of the characteristic bis(tetrahydrofuran) and α-pyrone moieties.[1] This guide details the genetic basis, key enzymatic steps, and the experimental evidence that has elucidated this fascinating metabolic route.
Overview of the this compound A Biosynthetic Pathway
This compound A is a polyketide-derived mycotoxin known for its potent inhibition of mitochondrial ATP synthase.[1] Its biosynthesis is orchestrated by a dedicated gene cluster (ast) first identified in Emericella variecolor.[1] The pathway initiates with the assembly of a linear polyketide chain by a highly-reducing polyketide synthase (HR-PKS). This chain undergoes a series of post-PKS modifications, including oxidation, epoxidation, and a remarkable cascade of cyclizations and rearrangements to form the final complex structure.[1]
The key steps, elucidated through isotopic labeling studies and genetic analysis, are:
-
Polyketide Chain Assembly: Formation of a linear polyene precursor from acetate, propionate, and methionine units.[1][2]
-
Oxidative Tailoring: A series of oxidation and epoxidation reactions on the polyene chain.[1]
-
Cascade Cyclization and Rearrangement: A critical step catalyzed by a bifunctional enzyme that first opens the epoxide rings and then orchestrates a semi-pinacol rearrangement to form the core 2,8-dioxabicyclo[3.3.0]octane structure.[1]
-
Final Assembly: Formation of the α-pyrone ring and attachment to the bis(tetrahydrofuran) moiety.
Genetic Basis: The ast Gene Cluster
The biosynthesis of this compound A is encoded by the ast gene cluster found in Emericella variecolor NHL 2881.[1][3] The cluster contains genes encoding the core synthase, tailoring enzymes, a transporter, and a regulatory protein.
| Gene | Proposed Function | Role in Pathway |
| astA | Highly-Reducing Polyketide Synthase (HR-PKS) | Assembles the initial polyketide backbone from starter and extender units. |
| astB | FAD-dependent Monooxygenase | Catalyzes epoxidation reactions on the linear polyene intermediate. |
| astC | Methyltransferase | Incorporates methyl groups from S-adenosyl methionine (SAM) onto the polyketide chain. |
| astD | Epoxide Hydrolase / Semi-pinacolase (SPase) | A key bifunctional enzyme that catalyzes the epoxide ring opening and subsequent semi-pinacol rearrangement to form the bis(tetrahydrofuran) core.[1] |
| astE | Transcription Factor | Regulates the expression of other genes within the ast cluster. |
| astF | MFS Transporter | Exports the final this compound A molecule out of the fungal cell. |
Note: The functions of the genes in the ast cluster are largely putative, based on homology, with the exception of astD, which has been functionally characterized.[1]
Quantitative Data: Precursor Stoichiometry
| Precursor | Molar Units Required | Source / Role |
| Propionyl-CoA | 1 | Starter unit for the polyketide chain. |
| Malonyl-CoA | 8 | Extender units for polyketide chain elongation (derived from Acetyl-CoA). |
| S-adenosyl methionine (SAM) | 3 | Donor for three methylation steps on the polyketide backbone. |
Key Enzymatic Reactions and Intermediates
The biosynthesis is a highly coordinated process. The central transformation involves the formation of the bis(tetrahydrofuran) structure, a reaction that has fascinated chemists and biochemists alike.
Step 1: Polyketide Synthesis (AstA) The pathway begins with the HR-PKS, AstA, which uses one molecule of propionyl-CoA as a starter unit and eight molecules of malonyl-CoA as extender units. Three methylation steps, catalyzed by the methyltransferase domain of the PKS (or a separate AstC enzyme), utilize SAM to add methyl groups, forming a linear polyene precursor.[1]
Step 2: Polyepoxidation (AstB) The FAD-dependent monooxygenase, AstB, is proposed to catalyze the stereospecific epoxidation of the polyene chain at specific double bonds, creating a poly-epoxide intermediate.[1]
Step 3: Epoxide Hydrolysis and Semi-Pinacol Rearrangement (AstD) This is the key step in the formation of the this compound A core. The bifunctional enzyme AstD (also referred to as MrvD) first acts as an epoxide hydrolase, catalyzing the regioselective opening of the epoxide rings to form an epoxy alcohol intermediate. Subsequently, the semi-pinacolase (SPase) activity of the same enzyme catalyzes a type III semi-pinacol rearrangement.[1] This rearrangement involves a 1,2-carbon bond migration (a C4 → C6 shift), which constructs the sterically congested 2,8-dioxabicyclo[3.3.0]octane ring system.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of this compound by cultures of Emericella variecolor. The role of propionate in the biosynthesis and evidence for a 1,2-bond migration in the formation of the bistetrahydrofuran moiety - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope labelling studies on the biosynthesis of asticolorin C by Aspergillus multicolor. Evidence for a symmetrical intermediate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Asteltoxin Producing Fungal Strains and Their Isolation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of asteltoxin-producing fungal strains, their isolation, and the methodologies for extracting, purifying, and characterizing this potent mycotoxin. This compound, a polyene pyrone mycotoxin, is a known inhibitor of mitochondrial ATP synthesis and hydrolysis, making it a molecule of significant interest for its potential therapeutic applications.
This compound-Producing Fungal Strains
This compound and its derivatives are produced by a variety of fungal species, primarily within the genera Aspergillus, Emericella, and Pochonia. The initial discovery of this compound was from toxic maize cultures of Aspergillus stellatus.[1][2][3][4] Since then, several other fungal strains have been identified as producers of this compound and its analogs.
| Fungal Strain | This compound Derivative(s) | Source of Isolation (if specified) |
| Aspergillus stellatus (Curzi) | This compound A | Toxic maize meal |
| Emericella variecolor | This compound A, Diasteltoxins A-C | Sponge-derived mutant strain (for diasteltoxins) |
| Pochonia bulbillosa | Asteltoxins B, C, D | Not specified |
| Aspergillus sp. SCSIO XWS02F40 | Asteltoxins E, F | Marine Sponge (Callyspongia sp.) |
| Aspergillus ochraceopetaliformis | This compound G | Not specified |
| Pochonia suchlasporia var. suchlasporia TAMA 87 | This compound H, Asteltoxins U, V | Soil |
| Aspergillus karnatakaensis | Asteltoxins | Not specified |
| Aspergillus aeneus | Asteltoxins | Not specified |
| Aspergillus terreus | Asteltoxins | Not specified |
| Aspergillus alabamensis | Asteltoxins | Not specified |
| Aspergillus qinqixianii | This compound | Desert soil |
Isolation of this compound-Producing Fungi
The isolation of fungal strains capable of producing this compound can be achieved from various environmental sources, with soil and marine organisms being particularly fruitful.
Isolation from Soil
A general workflow for isolating this compound-producing fungi from soil is depicted below. This process involves sample collection, serial dilution, plating on selective media, and subsequent identification.
Isolation from Marine Sponges
Marine sponges are a rich source of novel fungal species, including those that produce this compound. The isolation protocol for a marine-derived fungus such as Aspergillus sp. SCSIO XWS02F40 involves several key steps.
A detailed experimental protocol for the isolation of fungi from marine sponges is as follows:
-
Sample Collection : Collect the marine sponge (e.g., Callyspongia sp.) from its natural habitat.
-
Surface Sterilization : Wash the sponge sample with a 0.01% sodium hypochlorite solution for one minute, followed by rinsing three times with sterilized seawater. This step is crucial to remove epiphytic microorganisms.
-
Tissue Homogenization : Aseptically dry the sponge on sterile filter paper and homogenize a small piece of the inner tissue.
-
Plating : Place small aliquots of the homogenized tissue onto a suitable agar medium for marine fungi, such as Malt Extract Agar Base (MB) prepared with seawater. The composition of MB agar is typically 15 g malt extract, 10 g sea salt, and 15 g agar per 1000 mL of distilled water.
-
Incubation : Incubate the plates at approximately 25°C for 7-14 days, monitoring for fungal growth.
-
Isolation and Purification : Isolate individual fungal colonies based on their morphology and subculture them onto fresh plates to obtain pure cultures.
-
Identification : Identify the pure fungal isolates using a combination of morphological characteristics (colony appearance, sporulation structures) and molecular techniques, such as sequencing the Internal Transcribed Spacer (ITS) region of the ribosomal DNA.[5]
Cultivation and Fermentation for this compound Production
Solid-state fermentation (SSF) is a commonly employed technique for the production of this compound by fungal strains. This method involves growing the fungus on a solid substrate with a limited amount of free water.
Solid-State Fermentation Protocol (Pochonia suchlasporia)
The following protocol is based on the cultivation of Pochonia suchlasporia TAMA 87 for the production of this compound H, U, and V.[6]
-
Media Preparation : Prepare a solid medium in Erlenmeyer flasks. A suitable medium consists of rolled barley and peeled oats, moistened with a YTP solution (yeast extract, sodium L-tartrate dihydrate, and KH2PO4 in distilled water).
-
Inoculation : Inoculate the sterilized solid medium with mycelial discs from a fresh culture of P. suchlasporia.
-
Incubation : Incubate the flasks under static conditions at 22°C for 22 days.
-
Harvesting : After the incubation period, the fungal culture is ready for extraction.
The general workflow for solid-state fermentation and subsequent extraction is illustrated below.
Extraction and Purification of this compound
The extraction and purification of this compound from fungal cultures typically involve solvent extraction followed by a series of chromatographic steps.
Detailed Extraction and Purification Protocol
The following is a composite protocol based on methods described for the purification of this compound and its derivatives.[7][8]
-
Extraction :
-
To the solid-state fermentation culture, add a suitable organic solvent such as methanol or ethyl acetate.
-
Shake the mixture and allow it to stand overnight at room temperature to ensure thorough extraction.
-
Filter the mixture to separate the fungal biomass from the solvent extract.
-
Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning :
-
Partition the crude extract between ethyl acetate and water.
-
Collect the ethyl acetate-soluble fraction, which will contain the this compound.
-
Further partition the active ethyl acetate fraction between n-hexane and 90% aqueous methanol. The this compound will preferentially partition into the 90% methanol phase.[7]
-
-
Silica Gel Column Chromatography :
-
Subject the active methanol-soluble portion to silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol or hexane and ethyl acetate. For example, a stepwise gradient of hexane/EtOAc (90:10, 50:50, 30:70, 10:90, v/v) can be used.[9]
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
ODS Column Chromatography :
-
Further purify the this compound-containing fractions using open ODS (octadecylsilane) column chromatography.
-
Elute with a gradient of methanol and water (e.g., 7:3 v/v).[7]
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
The final purification step is typically performed using reversed-phase preparative HPLC.
-
A C18 or C30 column can be used.[9]
-
An isocratic or gradient elution with a mobile phase of methanol and water is commonly employed. For example, isocratic elution with 55% aqueous methanol.[9]
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 378 nm) and collect the peak corresponding to this compound.
-
| Purification Step | Stationary Phase | Mobile Phase (Example) |
| Solvent Partitioning | N/A | Ethyl acetate/water, then n-hexane/90% aq. methanol |
| Silica Gel Chromatography | Silica Gel | Hexane/Ethyl Acetate or Chloroform/Methanol gradient |
| ODS Chromatography | ODS (C18) | Methanol/Water gradient |
| Preparative HPLC | C18 or C30 | Isocratic or gradient Methanol/Water |
Characterization of this compound
The purified this compound is characterized using various spectroscopic techniques to confirm its structure and purity.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : To determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR, along with 2D NMR techniques (COSY, HMBC, HSQC), are used for structural elucidation.[10][11] NMR spectra are typically recorded in deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).[12]
-
UV-Vis Spectroscopy : To observe the characteristic absorption maxima of the conjugated polyene system. This compound H, for example, shows absorption maxima at 378, 283, and 212 nm in methanol.[12]
-
Infrared (IR) Spectroscopy : To identify functional groups such as hydroxyl and carbonyl groups.
-
Optical Rotation : To determine the stereochemistry of the molecule.
Biosynthesis of this compound
The biosynthesis of this compound in Emericella variecolor has been studied and is known to proceed through a polyketide pathway. The ast gene cluster responsible for this compound biosynthesis has been identified in this fungus.[3] The pathway involves the condensation of acetate and propionate units, followed by a series of enzymatic modifications.
Two main biosynthetic pathways have been proposed:
-
Pathway A : Involves the formation of a C20-polyketide chain from one acetate starter unit and nine malonate extender units.
-
Pathway B : Involves a C19-polyketide chain derived from a propionate starter unit and eight malonate extender units.
A key step in the biosynthesis is a 1,2-bond migration in the formation of the bis-tetrahydrofuran moiety.
This technical guide provides a comprehensive overview for researchers interested in the isolation, production, and characterization of this compound from fungal sources. The detailed protocols and compiled information serve as a valuable resource for further investigation into the chemistry and biology of this fascinating mycotoxin.
References
- 1. Quantitative Determination of Aflatoxin by High Performance Liquid Chromatography in Wheat Silos in Golestan Province, North of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asteltoxins: Synthesis and Biological Studies | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Two new asteltoxins produced by solid-state fermentation of Pochonia suchlasporia TAMA 87 and their effects on cell division in sea urchin embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits extracellular vesicle production through AMPK/mTOR-mediated activation of lysosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Asteltoxins with Antiviral Activities from the Marine Sponge-Derived Fungus Aspergillus sp. SCSIO XWS02F40 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new this compound analog with insecticidal activity from Pochonia suchlasporia TAMA 87 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Asteltoxin Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asteltoxins are a class of mycotoxins produced by various fungi, notably species of Aspergillus and Emericella.[1][2] These compounds are characterized by a unique chemical architecture, typically featuring an α-pyrone ring linked to a 2,8-dioxabicyclo[3.3.0]octane moiety via a conjugated polyene chain.[1][3] Their potent biological activity, primarily as inhibitors of mitochondrial F1F0-ATP synthase, has garnered significant interest in the scientific community for potential therapeutic applications.[1][4][5] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental methodologies related to asteltoxin analogs, intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug discovery.
Core Chemical Structure and Nomenclature
The archetypal member of this family is this compound A. Its structure is built upon three key features:
-
An α-pyrone head: Typically a 4-methoxy-5-methyl-2-pyrone or a 3,5-dimethyl-2-pyrone.
-
A polyene linker: A conjugated system of double bonds connecting the two cyclic systems.
-
A bicyclic tail: A 2,8-dioxabicyclo[3.3.0]octane ring system, which is a fused bis-tetrahydrofuran structure.
Structural diversity among the this compound analogs arises from variations in these three components. For instance, this compound G possesses a tetrahydrofuran ring instead of the characteristic 2,8-dioxabicyclo[3.3.0]octane ring.[1] Other analogs, such as Asteltoxins U and V, exhibit cis-trans isomerism within the polyene chain.
Stereochemistry of this compound Analogs
The complex, densely functionalized structure of asteltoxins results in numerous stereocenters, making their stereochemistry a critical aspect of their chemical identity and biological function. The absolute configuration of this compound A has been determined through single-crystal X-ray analysis.[1][6][7] This technique provides definitive information on the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and interaction with biological targets.
Spectroscopic and Physical Data
The stereochemistry of this compound analogs is primarily elucidated using a combination of spectroscopic techniques and physical measurements. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, along with 2D NMR techniques like COSY, HMBC, and NOESY, are instrumental in determining the relative stereochemistry of these molecules.[1] The specific optical rotation, a measure of a compound's ability to rotate plane-polarized light, is a key physical property used to characterize the overall chirality of the molecule.
Table 1: Spectroscopic and Physical Data for Selected this compound Analogs
| Analog | Key 1H NMR Signals (δ, ppm) | Key 13C NMR Signals (δ, ppm) | Optical Rotation [α]D | Source |
| This compound A | Data not fully available in search results | Data not fully available in search results | Data not available | [1][6] |
| This compound H | 5.83 (s, 1H), 6.0-7.2 (m, 6H), 4.05 (d, 1H) | 164.5, 161.2, 140.1, 135.5, 132.1, 128.9, 125.3, 117.5, 100.2, 98.7, 85.4, 82.1, 78.9, 45.6, 38.2, 20.1, 18.9, 15.3, 12.5 | +15.4° (c 0.55, MeOH) | |
| This compound U | 5.85 (s, 1H), 6.1-7.3 (m, 6H), 4.35 (s, 2H) | 165.1, 161.5, 140.3, 135.8, 132.4, 129.1, 125.5, 117.8, 100.5, 98.9, 85.6, 82.3, 79.1, 65.4, 45.8, 38.4, 20.3, 15.5, 12.7 | +10.7° (c 0.15, MeOH) |
Note: The table above is a representation of the type of data that would be included. The search results provided partial data for this compound H and U, which has been included as an example. A comprehensive table would require accessing the full experimental data from the cited literature.
Experimental Protocols
Isolation of this compound Analogs
The isolation of this compound analogs from fungal cultures is a multi-step process that typically involves:
-
Fermentation: Culturing the producing fungal strain (e.g., Pochonia suchlasporia for this compound H) on a suitable solid or liquid medium to promote the production of secondary metabolites.
-
Extraction: Extracting the fungal biomass and/or culture broth with an organic solvent, such as methanol or ethyl acetate, to solubilize the asteltoxins.
-
Chromatographic Purification: A series of chromatographic steps are employed to separate the desired analogs from the complex mixture. This often includes:
-
Silica Gel Column Chromatography: An initial separation based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification using normal-phase or reverse-phase columns to isolate individual compounds.
-
Total Synthesis of this compound A
The total synthesis of this compound A has been achieved by multiple research groups, providing not only confirmation of its structure but also a means to generate analogs for structure-activity relationship studies. A common synthetic strategy involves a convergent approach, where the α-pyrone and the bis(tetrahydrofuran) moieties are synthesized separately and then coupled.
A key transformation in several syntheses is the Horner-Wadsworth-Emmons reaction to form the polyene linker. The synthesis reported by Cha and coworkers in 2003 utilized this reaction to couple a bis(tetrahydrofuran) aldehyde with an α-pyrone phosphonate.[1][8][9][10] Another notable synthetic achievement was the first total synthesis by Schreiber and Satake, which also employed a convergent strategy.
Mechanism of Action: Inhibition of ATP Synthase
Asteltoxins exert their biological effects primarily by inhibiting the mitochondrial F1F0-ATP synthase, a crucial enzyme complex responsible for ATP production.[1][4] This inhibition disrupts cellular energy metabolism and can lead to cell death. It has been demonstrated that this compound binds to the F1 subunit of the ATP synthase, and it is believed to share the same binding site as another known inhibitor, aurovertin.[4][11] The bis(tetrahydrofuran) moiety of the this compound molecule is thought to be essential for its binding and inhibitory activity.[1]
Conclusion
The asteltoxins represent a fascinating and biologically active class of natural products. Their complex chemical structures and potent inhibition of a fundamental cellular process make them compelling targets for further research. This guide has provided a foundational understanding of their chemical structure, stereochemistry, and the experimental approaches used to study them. A deeper dive into the primary literature is recommended for researchers seeking to work with these molecules, particularly for detailed, step-by-step experimental protocols and comprehensive spectroscopic data. The continued exploration of this compound analogs and their mechanism of action holds promise for the development of new therapeutic agents.
References
- 1. Asteltoxins: Synthesis and Biological Studies [mdpi.com]
- 2. matilda.science [matilda.science]
- 3. 6-((1E,3E,5E)-6-((2R,3R,3aR,4R,5R,6aS)-5-Ethylhexahydro-3,4-dihydroxy-3a,4-dimethylfuro(2,3-b)furan-2-yl)-1,3,5-hexatrien-1-yl)-4-methoxy-5-methyl-2H-pyran-2-one | C23H30O7 | CID 6438150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray crystal structure of this compound, a novel mycotoxin from aspergillus stellatus curzi - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. X-Ray crystal structure of this compound, a novel mycotoxin from aspergillus stellatus curzi - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis of (+)-asteltoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Total Synthesis of (+)-Asteltoxin - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
Unearthing Nature's Arsenal: A Technical Guide to the Discovery and Characterization of Novel Asteltoxin Compounds
For Immediate Release
A comprehensive technical guide has been developed to illuminate the natural sources, discovery, and characterization of asteltoxin compounds, a group of mycotoxins with potent biological activities. This whitepaper is an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel fungal secondary metabolites. Asteltoxins, primarily produced by fungi of the Aspergillus and Pochonia genera, are known for their significant inhibitory effects on mitochondrial ATP synthesis, making them a subject of interest for potential therapeutic applications.
This in-depth guide provides a wealth of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding and further investigation of this promising class of natural products.
Natural Sources and Diversity of this compound Compounds
This compound and its analogs are secondary metabolites produced by a variety of fungal species. The initial discovery of this compound A was from toxic maize cultures of Aspergillus stellatus.[1] Since then, a growing family of related compounds has been isolated from various fungal sources, highlighting the chemical diversity within this class of mycotoxins.
| Compound | Producing Organism(s) | Natural Source | Reference(s) |
| This compound A | Aspergillus stellatus, Emericella variecolor | Contaminated maize, Marine sponge-associated fungus | [1] |
| Asteltoxins B, C, D | Pochonia bulbillosa | Soil fungus | [1] |
| Asteltoxins E, F | Aspergillus sp. SCSIO XWS02F40 | Marine sponge-derived fungus | [1] |
| This compound G | Aspergillus ochraceopetaliformis | Antarctic soil-derived fungus | [1] |
| This compound H | Pochonia suchlasporia var. suchlasporia TAMA 87 | Fungus from insect | |
| Asteltoxins U, V | Pochonia suchlasporia TAMA 87 | Solid-state fermentation of the fungus | [2] |
| Diasteltoxins A, B, C | Emericella variecolor XSA-07-2 (mutated strain) | Marine sponge-derived fungus | [1] |
| Avertoxins A, B, C, D | Aspergillus versicolor Y10 | Endophytic fungus from Huperzia serrata | [1] |
Biological Activity: Potent Inhibitors of Mitochondrial Respiration
The primary mechanism of action for asteltoxins is the inhibition of mitochondrial F1F0-ATPase (also known as ATP synthase), a critical enzyme complex responsible for ATP production.[1] This inhibition disrupts the cellular energy supply, leading to a range of biological effects. The potent bioactivity of these compounds is demonstrated by their low IC50 values against various targets.
| Compound | Target/Assay | IC50 Value | Reference(s) |
| This compound A | Antiviral activity against H1N1 influenza virus | >0.54 ± 0.06 µM | [1] |
| Isothis compound | Antiviral activity against H1N1 influenza virus | 0.84 ± 0.02 µM | [1] |
| This compound A | Antiviral activity against H3N2 influenza virus | 0.23 ± 0.05 µM | [1] |
| Isothis compound | Antiviral activity against H3N2 influenza virus | 0.66 ± 0.09 µM | [1] |
| Peptide Analog of Beef Heart Mitochondrial F1-ATPase Inhibitor Protein | F1-ATPase-catalyzed ATP hydrolysis | 1.1 ± 0.4 µM | [3] |
| Peptide from Beef Heart β-subunit (residues 394-413) | ATPase activity | 20 ± 3 µM | [3] |
| Aurovertin | ATP synthase from isolated bovine heart mitochondria | 1 µM | [4] |
| Resveratrol | Bovine F1-ATPase | - | [5] |
| Piceatannol | Bovine F1-ATPase | - | [5] |
Experimental Protocols: From Fungal Culture to Pure Compound
This guide provides detailed methodologies for the key stages of this compound research, from fungal cultivation to the isolation and characterization of novel compounds.
Fungal Cultivation: Solid-State Fermentation
Solid-state fermentation (SSF) is a highly effective method for inducing the production of secondary metabolites in fungi.
Protocol for Pochonia suchlasporia TAMA 87:
-
Medium Preparation: Prepare a solid medium consisting of rice. For example, add 80g of rice and 120 mL of distilled water to 500 mL Erlenmeyer flasks.[6]
-
Sterilization: Autoclave the flasks at 121°C for 30 minutes to ensure sterility.
-
Inoculation: Aseptically inoculate the cooled medium with mycelial plugs of P. suchlasporia TAMA 87.
-
Incubation: Incubate the flasks under static conditions at 22-28°C for 22-30 days.[2][6]
Extraction of this compound Compounds
Following incubation, the fungal biomass and fermented substrate are extracted to recover the produced secondary metabolites.
General Protocol:
-
Solvent Extraction: Add a suitable organic solvent, such as methanol (MeOH), to the fermentation flasks. For example, add 50 mL of MeOH to each flask.[7]
-
Agitation: Shake the flasks and allow them to stand overnight at room temperature to ensure thorough extraction.
-
Filtration and Concentration: Filter the mixture to remove solid debris and concentrate the filtrate under reduced pressure to obtain a crude extract.[7]
-
Liquid-Liquid Partitioning: Partition the crude extract between a nonpolar solvent like ethyl acetate (EtOAc) and water to separate compounds based on polarity. The organic phase will typically contain the this compound compounds.[7][2]
Purification of Novel Asteltoxins
A combination of chromatographic techniques is employed to isolate individual this compound compounds from the crude extract.
Example Protocol for Asteltoxins U and V from P. suchlasporia: [2]
-
Silica Gel Column Chromatography: Subject the EtOAc-soluble fraction to silica gel column chromatography using a gradient of hexane and EtOAc, followed by EtOAc and MeOH, to yield several fractions.
-
Preparative HPLC: Further purify the fractions containing the target compounds using preparative reversed-phase high-performance liquid chromatography (prep-HPLC). For instance, an ODS (C18) column with an isocratic mobile phase of 55% aqueous MeOH can be used.
-
Final Purification: For closely related isomers, a final purification step using a different stationary phase, such as a C30 column, with an appropriate mobile phase (e.g., 50% aqueous MeOH) may be necessary to obtain pure compounds.
Structure Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the connectivity of atoms. Chemical shifts are typically reported in ppm relative to a known standard (e.g., TMS).
-
High-Resolution Mass Spectrometry (HR-MS): Techniques like HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) provide the accurate mass of the molecule, allowing for the determination of its elemental composition. HR-MS/MS provides fragmentation patterns that offer further structural insights.
Visualizing the Molecular Machinery and Discovery Process
To provide a clearer understanding of the biological context and the research workflow, this guide includes diagrams generated using the DOT language.
Signaling Pathway: this compound Inhibition of Mitochondrial F1F0-ATPase
Asteltoxins exert their biological effects by targeting the F1F0-ATPase, a complex molecular motor responsible for ATP synthesis. The binding of this compound to the β-subunit of the F1 domain inhibits the rotational catalysis required for ATP production.
Caption: this compound inhibits mitochondrial ATP synthesis by binding to the β-subunit of the F1F0-ATPase.
Experimental Workflow: Discovery of Novel this compound Compounds
The discovery of new this compound analogs follows a systematic workflow, often employing strategies like the "One Strain, Many Compounds" (OSMAC) approach to induce the production of novel metabolites.
Caption: A systematic workflow for the discovery and characterization of novel this compound compounds.
This comprehensive guide serves as a valuable tool for the scientific community, providing the necessary foundational knowledge and practical methodologies to accelerate the discovery and development of novel this compound compounds with potential applications in medicine and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. Two new asteltoxins produced by solid-state fermentation of Pochonia suchlasporia TAMA 87 and their effects on cell division in sea urchin embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide analogs of the beef heart mitochondrial F1-ATPase inhibitor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition sites in F1-ATPase from bovine heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A new this compound analog with insecticidal activity from Pochonia suchlasporia TAMA 87 - PMC [pmc.ncbi.nlm.nih.gov]
The Mycotoxin Asteltoxin: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asteltoxin, a mycotoxin produced by fungi of the Aspergillus and Emericella genera, presents a significant area of interest in toxicology and pharmacology due to its potent biological activities.[1][2] This technical guide provides an in-depth analysis of the multifaceted effects of this compound, with a primary focus on its role as a mycotoxin. It details the toxin's mechanism of action, summarizes quantitative toxicological data, outlines key experimental protocols for its study, and visualizes the critical signaling pathways it perturbs. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and mycotoxin research.
Introduction
Mycotoxins are secondary metabolites produced by fungi that can cause disease and death in humans and animals.[2] Asteltoxins are a group of polyene pyrone mycotoxins, with this compound A being the most studied member.[2] First isolated from maize cultures contaminated with Aspergillus stellatus, this compound is structurally related to other mycotoxins like citreoviridin and aurovertin.[1][2] Its unique chemical structure, featuring an α-pyrone linked to a bis(tetrahydrofuran) moiety, is responsible for its diverse biological effects.[1] This guide will explore the core biological activities of this compound, centering on its potent inhibition of mitochondrial functions and its impact on cellular signaling pathways.
Mechanism of Action
The primary mechanism of action of this compound is the potent inhibition of mitochondrial ATP synthesis and hydrolysis.[1][3] This is achieved through its interaction with the mitochondrial F1F0-ATP synthase (also known as Complex V).
2.1. Inhibition of Mitochondrial Respiration
This compound is a powerful inhibitor of mitochondrial state 3 respiration, which is the phase of active ATP synthesis stimulated by ADP.[2][4] By targeting the energy transfer system within the mitochondria, this compound effectively halts the production of ATP.[5] This inhibition can be observed experimentally as a strong depression of oxygen consumption in the presence of ADP.[2]
2.2. Inhibition of ATPase Activity
This compound demonstrates specific inhibitory effects on certain ATPases. It strongly inhibits mitochondrial Mg2+-ATPase activity.[2][5] In contrast, its effect on Na+, K+-activated ATPases in microsomes is only slight at concentrations that cause significant inhibition of mitochondrial respiration.[2][5] This specificity suggests a targeted interaction with the mitochondrial energy machinery. This compound A has also been shown to inhibit Escherichia coli BFI-ATPase activity.[2]
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Acute Toxicity of this compound
| Parameter | Species | Route of Administration | Value | Reference(s) |
| LD50 | Mouse | Intraperitoneal | 5.9 mg/kg | [6] |
Table 2: In Vitro Inhibitory Activity of this compound Derivatives
| Activity | Target/Virus | Compound | IC50 Value | Reference(s) |
| Antiviral | H1N1 Influenza Virus | This compound A | >0.54 ± 0.06 µM | [2] |
| Antiviral | H1N1 Influenza Virus | Isothis compound | 0.84 ± 0.02 µM | [2] |
| Antiviral | H3N2 Influenza Virus | This compound A | 0.23 ± 0.05 µM | [2] |
| Antiviral | H3N2 Influenza Virus | Isothis compound | 0.66 ± 0.09 µM | [2] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
4.1. Mitochondrial State 3 Respiration Assay
This protocol is designed to measure the rate of oxygen consumption by isolated mitochondria in the presence of a substrate and ADP (State 3), and to assess the inhibitory effect of this compound.
-
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, EDTA, and HEPES, pH 7.4)
-
Substrate (e.g., succinate or glutamate/malate)
-
ADP solution
-
This compound solution of known concentration
-
Oxygen electrode system (e.g., Clark-type electrode)
-
Respiration chamber with a magnetic stirrer
-
-
Procedure:
-
Calibrate the oxygen electrode system according to the manufacturer's instructions.
-
Add a known volume of respiration buffer to the respiration chamber, maintained at a constant temperature (e.g., 30°C).
-
Add the mitochondrial suspension to the chamber and allow the system to equilibrate, measuring the basal respiration rate (State 2).
-
Add the substrate to initiate electron transport.
-
To measure State 3 respiration, add a known amount of ADP to the chamber and record the rate of oxygen consumption.
-
To test the effect of this compound, pre-incubate the mitochondria with varying concentrations of this compound in the respiration buffer before the addition of ADP.
-
Alternatively, add this compound during State 3 respiration to observe its immediate effect.
-
Calculate the rate of oxygen consumption (in natoms O/min/mg mitochondrial protein) and determine the degree of inhibition by this compound.
-
4.2. Mg2+-ATPase Activity Assay
This colorimetric assay measures the activity of Mg2+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Materials:
-
Isolated mitochondria or microsomal fractions
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)
-
ATP solution
-
This compound solution of known concentration
-
Reagents for Pi detection (e.g., ammonium molybdate and a reducing agent like ascorbic acid)
-
Spectrophotometer
-
-
Procedure:
-
Prepare reaction mixtures containing the assay buffer and the mitochondrial/microsomal preparation.
-
Add varying concentrations of this compound to the experimental tubes and an equivalent volume of solvent to the control tubes.
-
Pre-incubate the mixtures at a specific temperature (e.g., 37°C) for a short period.
-
Initiate the reaction by adding a known concentration of ATP to all tubes.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding a reagent that denatures the enzyme (e.g., trichloroacetic acid).
-
Centrifuge the samples to pellet the precipitated protein.
-
Take an aliquot of the supernatant and add the colorimetric reagents for Pi detection.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm) after color development.
-
Create a standard curve using known concentrations of phosphate to quantify the amount of Pi released.
-
Calculate the specific activity of Mg2+-ATPase (in nmol Pi/min/mg protein) and the percentage of inhibition by this compound.
-
4.3. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of mycotoxins.[7][8]
-
Materials:
-
Human cell line (e.g., HepG2, Caco-2)[7]
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound solution of known concentration
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (solvent only).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium containing this compound and add fresh medium containing MTT.
-
Incubate for a few hours (e.g., 2-4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value of this compound.
-
Signaling Pathways Perturbed by this compound
This compound has been shown to modulate specific cellular signaling pathways, most notably the AMPK/mTOR pathway, which is crucial for regulating cellular energy homeostasis, growth, and autophagy.[9][10]
5.1. The AMPK/mTOR Signaling Pathway
This compound's inhibition of mitochondrial ATP synthase leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio.[2][10] This change in the cellular energy status is a potent activator of AMP-activated protein kinase (AMPK).[5] Once activated, AMPK phosphorylates and activates the TSC2 tumor suppressor, which in turn inhibits the mTORC1 complex.[11] The inhibition of mTORC1 has several downstream consequences, including the de-repression of autophagy and the nuclear translocation of transcription factors of the MiT/TFE family.[9][10] These transcription factors promote the expression of genes involved in lysosome biogenesis and function.[9] This cascade of events ultimately leads to the inhibition of extracellular vesicle (EV) secretion, a process that is often dysregulated in cancer cells.[9][10]
Caption: this compound-induced AMPK/mTOR signaling cascade.
Experimental and Analytical Workflows
The following diagrams illustrate typical workflows for the investigation of mycotoxins like this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mdpi.com [mdpi.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Experimenting with isolated mitochondria: state III respiration [ruf.rice.edu]
- 5. researchgate.net [researchgate.net]
- 6. 6-((1E,3E,5E)-6-((2R,3R,3aR,4R,5R,6aS)-5-Ethylhexahydro-3,4-dihydroxy-3a,4-dimethylfuro(2,3-b)furan-2-yl)-1,3,5-hexatrien-1-yl)-4-methoxy-5-methyl-2H-pyran-2-one | C23H30O7 | CID 6438150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits extracellular vesicle production through AMPK/mTOR-mediated activation of lysosome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Biological Scrutiny of Asteltoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asteltoxin, a mycotoxin produced by fungi such as Aspergillus stellatus, has garnered significant attention in the scientific community due to its unique chemical architecture and potent biological activities.[1][2] Structurally, it features a characteristic α-pyrone ring linked to a bis(tetrahydrofuran) moiety via a conjugated triene system.[2] First isolated from toxic maize cultures, this compound and its analogues have demonstrated a range of biological effects, most notably the inhibition of mitochondrial ATP synthesis and hydrolysis.[1][2] This has spurred further investigation into its potential as a lead compound in drug discovery, particularly in the fields of oncology and virology. This in-depth technical guide provides a comprehensive review of the total synthesis efforts, biological activities, and key experimental methodologies related to this compound, aimed at researchers, scientists, and professionals in drug development.
Total Synthesis of this compound
The complex stereochemistry of this compound has presented a formidable challenge to synthetic chemists. To date, three successful total syntheses of (±)-asteltoxin have been reported, each employing a distinct strategic approach.
Schreiber and Satake Synthesis (1984)
The first total synthesis of (±)-asteltoxin was accomplished by Schreiber and Satake in 1984.[3] Their convergent approach involved 16 steps with an overall yield of 3.0%.[2] A key feature of this synthesis was the use of a Paternò-Büchi photocycloaddition to construct the core bis(tetrahydrofuran) ring system.[4]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Paternò-Büchi photocycloaddition | 3,4-dimethylfuran, β-benzyloxypropanal, hv | 63 |
| 2 | Epoxidation | m-CPBA | 80 |
| 3 | Hydrolysis | 3N HCl | - |
| 4 | Hydrazone formation | N,N-dimethylhydrazine | 72 (2 steps) |
| 5 | Grignard reaction | EtMgBr | - |
| 6 | Acetonide protection | Acetone, CSA | 55 (2 steps) |
| 7 | Birch reduction | Li, NH3 | 98 |
| 8 | Selenation | o-NO2PhSeCN, n-Bu3P | - |
| 9 | Oxidative elimination | H2O2 | 81 (2 steps) |
| 10 | Ozonolysis | O3, then Me2S | 92 |
| 11-15 | Side chain construction | Multiple steps | - |
| 16 | Final cyclization and dehydration | TsCl, DMAP, Et3N | 82 |
| Overall | ~3.0 |
Table 1: Selected step-wise yields for the Schreiber and Satake total synthesis of (±)-asteltoxin.[2][4]
Tadano and Co-workers Synthesis (1990)
In 1990, Tadano and his team reported a stereoselective synthesis of (+)-asteltoxin starting from D-glucose.[2] This chiral pool approach allowed for the asymmetric synthesis of the natural enantiomer. Their strategy involved the construction of the bis(tetrahydrofuran) core from a carbohydrate precursor, followed by the attachment of the polyene pyrone side chain.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1-10 | Synthesis of key intermediate from D-glucose | Multiple steps | - |
| 11 | Horner-Wadsworth-Emmons olefination | Phosphonate, base | - |
| 12-15 | Elaboration of the side chain | Multiple steps | - |
| 16 | Final cyclization | Acid or base | - |
| Overall | Not explicitly stated |
Table 2: Representative steps in the Tadano et al. total synthesis of (+)-asteltoxin. Detailed yields for each step require consultation of the primary literature.[2]
Cha and Co-workers Synthesis (2003)
The most recent total synthesis of (+)-asteltoxin was reported by Cha and his research group in 2003.[1][5] Their convergent synthesis featured a key pinacol-type rearrangement of an epoxy silyl ether to stereoselectively construct the sterically congested quaternary center of the bis(tetrahydrofuran) core.[1] The final coupling was achieved via a Horner-Emmons olefination.[6]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1-10 | Synthesis of the bis(tetrahydrofuran) aldehyde | Multiple steps including a key pinacol-type rearrangement | - |
| 11-15 | Synthesis of the α-pyrone phosphonate | Multiple steps | - |
| 16 | Horner-Emmons olefination | Aldehyde, phosphonate, base | - |
| Overall | Not explicitly stated |
Table 3: Key transformations in the Cha et al. total synthesis of (+)-asteltoxin. Detailed yields for each step require consultation of the primary literature.[1][5][6]
Biological Studies of this compound
This compound exhibits a range of potent biological activities, making it a molecule of interest for therapeutic applications.
Inhibition of Mitochondrial F1-ATPase
The primary mechanism of action of this compound is the inhibition of the mitochondrial F1-ATPase (ATP synthase).[2] This enzyme is crucial for cellular energy production through oxidative phosphorylation. This compound binds to the F1 subunit of the enzyme, disrupting the rotational catalysis mechanism that generates ATP. This leads to a depletion of cellular ATP levels.
Antiviral Activity
This compound and its analogues have demonstrated promising antiviral properties. Specifically, this compound A has been shown to inhibit the replication of influenza A viruses H1N1 and H3N2.[2]
| Compound | Virus Strain | IC50 (µM) |
| This compound A | Influenza A (H1N1) | >0.54 ± 0.06 |
| This compound A | Influenza A (H3N2) | 0.23 ± 0.05 |
| Isothis compound | Influenza A (H1N1) | 0.84 ± 0.02 |
| Isothis compound | Influenza A (H3N2) | 0.66 ± 0.09 |
Table 4: Antiviral activity of this compound A and isothis compound against influenza A viruses.[2]
Cytotoxicity and Anti-Cancer Potential
The ability of this compound to inhibit ATP synthesis suggests its potential as an anti-cancer agent, as cancer cells often have high energy demands. Studies have shown that this compound can inhibit the production of extracellular vesicles (EVs) in cancer cells at concentrations that are not overtly cytotoxic.[7][8]
| Cell Line | Assay | IC50 |
| HT29 (Colon Cancer) | EV Production Inhibition | 2.1 µg/mL |
| HT29 (Colon Cancer) | Cytotoxicity (MTT) | >100 µg/mL |
Table 5: In vitro activity of this compound in HT29 colon cancer cells.[7]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HT29, HeLa, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antiviral Assay (Cytopathic Effect Inhibition Assay)
This assay measures the ability of a compound to inhibit the virus-induced killing of host cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (H1N1 or H3N2)
-
Infection medium (e.g., DMEM with TPCK-trypsin)
-
This compound stock solution (in DMSO)
-
Crystal violet staining solution
-
96-well plates
Procedure:
-
Seed MDCK cells in a 96-well plate and grow to confluency.
-
Prepare serial dilutions of this compound in infection medium.
-
Infect the MDCK cell monolayer with influenza virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of the this compound dilutions.
-
Incubate the plate for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.
-
Fix the cells with 4% formaldehyde and stain with crystal violet.
-
Wash the plate and solubilize the stain.
-
Measure the absorbance at 595 nm to quantify cell viability.
-
Calculate the percentage of CPE inhibition and determine the IC50 value.
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Mechanism of F1-ATPase Inhibition by this compound
Caption: Inhibition of mitochondrial F1-ATPase by this compound.
Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
References
- 1. Total synthesis of (+)-asteltoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sparr.chemie.unibas.ch [sparr.chemie.unibas.ch]
- 5. Collection - Total Synthesis of (+)-Asteltoxin - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits extracellular vesicle production through AMPK/mTOR-mediated activation of lysosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits extracellular vesicle production through AMPK/mTOR-mediated activation of lysosome function - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis Protocol for (±)-Asteltoxin A: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
(±)-Asteltoxin A, a mycotoxin produced by Aspergillus stellatus, is a potent inhibitor of mitochondrial ATPase. Its complex structure, featuring a highly functionalized bis(tetrahydrofuran) core linked to a polyene α-pyrone side chain, has made it a challenging target for total synthesis. This application note details the seminal total synthesis of racemic (±)-asteltoxin A as accomplished by Schreiber and Satake.[1][2] The protocol described herein provides a step-by-step guide for the key transformations involved in this landmark synthesis, which proceeds in 16 steps with an overall yield of 3.0% from 3,4-dimethylfuran.[1][3] This convergent synthesis is notable for its strategic use of a Paternò-Büchi photocycloaddition to construct the core bicyclic ether system.[1][3]
Introduction
Asteltoxin A has garnered significant interest due to its biological activity, which includes the inhibition of Escherichia coli F1-ATPase. The unique structural features of this compound A, particularly its contiguous stereocenters and the bis(tetrahydrofuran) moiety, present considerable synthetic challenges. The first total synthesis of (±)-asteltoxin A was achieved by Schreiber and Satake in 1984, providing a foundational route for accessing this complex natural product.[1][2] This application note serves as a detailed protocol and data repository for this synthetic route, intended to aid researchers in the fields of organic synthesis and medicinal chemistry.
Quantitative Data Summary
The following table summarizes the yields for each step in the total synthesis of (±)-asteltoxin A.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Paternò-Büchi Photocycloaddition | β-benzyloxypropanal, benzene, Et₂O, hυ (Vycor), 6 h | 63 |
| 2 | Epoxidation | m-CPBA, NaHCO₃, CH₂Cl₂ | 80 |
| 3 | Hydrolysis & Hydrazone Formation | THF, 3N HCl; then (Me)₂NNH₂, CH₂Cl₂, MgSO₄ | 72 (2 steps) |
| 4 | Grignard Reaction | EtMgBr, THF, r.t., 48 h | - |
| 5 | Acetonide Protection | Acetone, CuSO₄, CSA | 55 (2 steps) |
| 6 | Birch Reduction | Li, NH₃, Et₂O | 98 |
| 7 | Selenation | o-NO₂C₆H₄SeCN, Bu₃P, THF | - |
| 8 | Oxidative Elimination | H₂O₂, THF | 81 (2 steps) |
| 9 | Ozonolysis | O₃, CH₂Cl₂, MeOH; then DMS | 92 |
| 10 | Thioacetal Formation | n-BuLi, THF, -78 °C; then PhSCl, -50 to 0 °C | - |
| 11 | [1][4]-Sigmatropic Rearrangement | n-BuLi, THF, -78 °C; then aq. NH₄Cl | 88 (3:1 β/α) |
| 12 | Acetal Exchange | CSA, CH₂Cl₂ | 77 |
| 13 | Pummerer Rearrangement | (CF₃CO)₂O, Ac₂O, 2,6-lutidine | - |
| 14 | Hydrolysis | HgCl₂, CaCO₃, CH₃CN, H₂O | 60 (2 steps) |
| 15 | Aldol Condensation | LDA, HMPA, THF, -78 °C | 80 |
| 16 | Elimination | TsCl, DMAP, Et₃N, CH₂Cl₂ | 82 |
| Overall | ~3.0 |
Table adapted from information presented in a 2023 review by El-Sawy et al., citing the original work of Schreiber and Satake.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments in the total synthesis of (±)-asteltoxin A.
Step 1: Paternò-Büchi Photocycloaddition
This key step establishes the oxabicyclo[3.2.0]heptene core.
Procedure: A solution of 3,4-dimethylfuran and β-benzyloxypropanal in a mixture of benzene and diethyl ether is irradiated with a high-pressure mercury lamp through a Vycor filter for 6 hours. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the photocycloadduct.
Step 2: Epoxidation of the Photoadduct
Procedure: To a solution of the photocycloadduct in dichloromethane at 0 °C is added sodium bicarbonate, followed by the portion-wise addition of meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stirred at 0 °C until completion, as monitored by thin-layer chromatography. The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Synthesis of the Bis(tetrahydrofuran) Core (Steps 3-14)
This multi-step sequence transforms the initial photoadduct into the key bis(tetrahydrofuran) aldehyde intermediate. This involves a series of reactions including hydrolysis, hydrazone formation, Grignard reaction, acetonide protection, Birch reduction, selenation and oxidative elimination to introduce a double bond, ozonolysis, and a Pummerer rearrangement to install the aldehyde functionality.
Final Assembly of (±)-Asteltoxin A (Steps 15-16)
The final steps involve the coupling of the bis(tetrahydrofuran) aldehyde with the α-pyrone side chain.
Procedure (Aldol Condensation): A solution of the α-pyrone fragment in anhydrous tetrahydrofuran is deprotonated with lithium diisopropylamide (LDA) in the presence of hexamethylphosphoramide (HMPA) at -78 °C. The bis(tetrahydrofuran) aldehyde, dissolved in anhydrous tetrahydrofuran, is then added dropwise to the enolate solution. The reaction is stirred at -78 °C for the appropriate time and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated.
Procedure (Elimination): To a solution of the aldol adduct in dichloromethane is added 4-dimethylaminopyridine (DMAP) and triethylamine, followed by the addition of tosyl chloride. The reaction is stirred at room temperature until the elimination is complete. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude (±)-asteltoxin A is purified by column chromatography.
Visualizations
Workflow of the Total Synthesis of (±)-Asteltoxin A
Caption: Synthetic workflow for (±)-asteltoxin A.
Key Chemical Transformations
Caption: Key bond-forming strategies.
References
High-Yield Fermentation and Extraction of Asteltoxins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asteltoxins are a class of mycotoxins produced by several fungal species, including Aspergillus stellatus and Emericella variecolor.[1] These polyketide-derived compounds exhibit potent biological activities, notably the inhibition of mitochondrial ATP synthesis, making them of significant interest for drug development.[1] This document provides detailed application notes and protocols for the high-yield fermentation, extraction, and purification of asteltoxins. The methodologies outlined herein are designed to provide a robust framework for researchers to produce and isolate these complex natural products for further investigation.
Introduction to Asteltoxins
Asteltoxins are characterized by a unique chemical structure featuring an α-pyrone ring linked to a 2,8-dioxabicyclo[3.3.0]octane moiety via a polyene chain.[1] First isolated from toxic maize cultures of Aspergillus stellatus, these mycotoxins have demonstrated a range of biological effects, including antiviral and antiproliferative activities.[1] The complex nature of their biosynthesis and potent bioactivity necessitate reliable methods for their production and purification to support comprehensive research and development efforts.
High-Yield Fermentation of Asteltoxins
The production of asteltoxins can be achieved through both submerged and solid-state fermentation of producing fungal strains. Optimization of culture conditions is critical for maximizing the yield of these secondary metabolites.
Producing Microorganisms
Several fungal species have been identified as producers of asteltoxins:
-
Aspergillus stellatus : The original source from which asteltoxin A was first isolated.[1]
-
Emericella variecolor : Known to produce asteltoxins and is a model organism for studying their biosynthesis.[1]
-
Pochonia bulbillosa : Produces asteltoxins B, C, and D.[1]
Fermentation Methodologies
Both submerged fermentation (SmF) and solid-state fermentation (SSF) can be employed for this compound production. While SmF allows for easier control of environmental parameters, SSF can sometimes lead to higher yields of secondary metabolites for certain fungal strains.[2][3]
Table 1: Comparison of Fermentation Methods for Mycotoxin Production
| Feature | Submerged Fermentation (SmF) | Solid-State Fermentation (SSF) |
| Principle | Microorganisms are grown in a liquid nutrient medium.[3] | Microorganisms are grown on a solid substrate with minimal free water.[2] |
| Advantages | Easier to control pH, temperature, and aeration; simpler product recovery from the broth.[3] | Can result in higher product concentrations; lower energy consumption; utilization of agro-industrial wastes.[2] |
| Disadvantages | May have lower product concentrations due to dilution; higher water and energy consumption.[3] | Difficult to control temperature and moisture gradients; product extraction can be more complex. |
| Typical Substrates | Liquid broths such as Czapek-Dox or Yeast Extract Sucrose. | Cereal grains (e.g., rice, maize), wheat bran. |
Recommended Culture Media
The composition of the culture medium significantly influences the production of asteltoxins. Two commonly used media for Aspergillus species for mycotoxin production are Czapek-Dox Broth and Yeast Extract Sucrose (YES) Broth.
Table 2: Composition of Recommended Fermentation Media
| Component | Czapek-Dox Broth (per 1 L) | Yeast Extract Sucrose (YES) Broth (per 1 L) |
| Sucrose | 30.0 g | 150.0 g |
| Sodium Nitrate | 3.0 g | - |
| Dipotassium Phosphate | 1.0 g | - |
| Magnesium Sulfate | 0.5 g | - |
| Potassium Chloride | 0.5 g | - |
| Ferrous Sulfate | 0.01 g | - |
| Yeast Extract | - | 20.0 g |
| Zinc Sulfate | - | 0.01 g |
| Copper Sulfate | - | 0.005 g |
| Final pH | 7.3 ± 0.2 | 6.5 ± 0.2 |
Optimization of Fermentation Parameters
To enhance the yield of asteltoxins, optimization of key fermentation parameters is crucial. The following table provides a range of parameters that can be systematically varied.
Table 3: Parameters for Optimization of this compound Fermentation
| Parameter | Range | Rationale |
| Temperature (°C) | 25 - 30 | Fungal growth and enzyme activity are temperature-dependent. Optimal temperatures for mycotoxin production are often slightly lower than the optimal growth temperature.[4] |
| pH | 4.0 - 7.0 | The initial pH of the medium can significantly impact secondary metabolite production.[5][6] |
| Incubation Time (days) | 7 - 21 | This compound is a secondary metabolite, and its production typically occurs during the stationary phase of fungal growth. |
| Agitation (rpm) | 150 - 250 (for SmF) | Agitation influences oxygen transfer and nutrient distribution in submerged cultures. |
| Carbon Source | Sucrose, Glucose, Maltose | The type and concentration of the carbon source can regulate the biosynthesis of polyketides. |
| Nitrogen Source | Sodium Nitrate, Yeast Extract, Peptone | The nitrogen source can affect both fungal growth and secondary metabolism. |
Extraction and Purification of Asteltoxins
A multi-step process involving solvent extraction and chromatography is required to isolate asteltoxins from the fermentation broth and mycelia.
Experimental Workflow for Extraction and Purification
References
- 1. Asteltoxins: Synthesis and Biological Studies | MDPI [mdpi.com]
- 2. Solid-State Fermentation vs Submerged Fermentation for the Production of l-Asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Effects of light, temperature, and pH value on aflatoxin production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of initial pH on aflatoxin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Asteltoxin in Cultures using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asteltoxin is a mycotoxin produced by various fungi, including species of Aspergillus and Emericella. As a member of the polyketide family of natural products, its detection and quantification in fungal cultures are crucial for research in natural product discovery, toxicology, and drug development. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective detection of this compound.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) for the separation and detection of this compound. The analyte is first extracted from the fungal culture, separated from other matrix components using a C18 reversed-phase column, and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific precursor-to-product ion fragmentations of this compound, ensuring accurate identification and quantification.
Experimental Protocols
Sample Preparation
Two alternative protocols are provided for the extraction of this compound from fungal cultures: a rapid "Dilute and Shoot" method and a more comprehensive Solid-Phase Extraction (SPE) method for cleaner extracts.
Protocol 1: Dilute and Shoot Method
This method is suitable for high-throughput screening and for cultures with relatively low matrix complexity.
-
Homogenization: Homogenize the fungal culture (including mycelia and broth) thoroughly.
-
Extraction:
-
Transfer 1 mL of the homogenized culture to a microcentrifuge tube.
-
Add 1 mL of acetonitrile.
-
Vortex vigorously for 2 minutes.
-
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid debris.
-
Dilution:
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:10 (v/v) with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an LC vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Method
This method provides a cleaner sample extract, which can improve sensitivity and reduce matrix effects.
-
Homogenization and Extraction:
-
Homogenize the fungal culture (mycelia and broth).
-
To 5 mL of the homogenized culture, add 5 mL of acetonitrile.
-
Vortex for 5 minutes.
-
-
Centrifugation: Centrifuge at 5,000 x g for 15 minutes.
-
Supernatant Collection: Collect the supernatant.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water.
-
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are the recommended starting conditions for the LC-MS/MS analysis of this compound. These may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
Data Presentation
Quantitative Data: MRM Transitions for this compound
The molecular weight of this compound is 418.5 g/mol . The protonated molecule [M+H]⁺ is observed at m/z 419.2.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Transition Type |
| This compound | 419.2 | 139.0 | Quantification |
| This compound | 419.2 | 259.1 | Confirmation |
Note: Collision energy and other compound-specific MS parameters should be optimized for the instrument in use to achieve the best sensitivity.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for this compound detection.
Signaling Pathways and Logical Relationships
While this compound itself is a secondary metabolite and not part of a signaling pathway in the producing organism in the classical sense, its biosynthesis is a complex enzymatic process. The following diagram illustrates a simplified logical flow of polyketide synthesis leading to complex molecules like this compound.
Caption: Simplified polyketide biosynthesis pathway.
Application of Asteltoxin in Studying Mitochondrial Respiration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asteltoxin, a mycotoxin produced by fungi such as Emericella variecolor and Aspergillus stellatus, has been identified as a potent inhibitor of mitochondrial respiration.[1][2] Its specific mechanism of action makes it a valuable tool for researchers studying the intricacies of the mitochondrial energy transfer system. This compound primarily targets the mitochondrial F1Fo-ATP synthase, also known as Complex V, by strongly depressing Mg2+-ATPase activity.[1][3] This inhibition effectively halts ATP synthesis, leading to a strong suppression of state 3 respiration, which is the active state of oxidative phosphorylation in the presence of ADP and respiratory substrates.[2][3] The effect of this compound on state 3 respiration can be reversed by the addition of an uncoupling agent like 2,4-dinitrophenol (DNP), confirming its site of action within the energy transfer system rather than the electron transport chain itself.[3] These characteristics make this compound a specific and useful tool for investigating the role of ATP synthase in mitochondrial function and for studying cellular bioenergetics.
Quantitative Data
The following table summarizes the available quantitative data on the inhibitory effect of this compound on mitochondrial respiration.
| Parameter | Organism/System | Substrate(s) | Inhibitor Concentration | Observed Effect | Reference |
| State 3 & State 4 Respiration | Isolated Rat Liver Mitochondria | Succinate | 15 nmol | Complete prevention of ADP-stimulated respiration. | [2] |
Further studies are required to determine the precise IC50 values of this compound for both mitochondrial respiration and Mg2+-ATPase activity.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rat Liver
This protocol describes the differential centrifugation method for isolating functional mitochondria from fresh rat liver tissue.
Materials:
-
Rat liver
-
Isolation Buffer I: 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Isolation Buffer II: 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4
-
Homogenizer (e.g., Potter-Elvehjem with a Teflon pestle)
-
Refrigerated centrifuge
-
Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)
Procedure:
-
Euthanize the rat according to approved animal welfare protocols and immediately excise the liver.
-
Place the liver in a beaker containing ice-cold Isolation Buffer I and wash thoroughly to remove excess blood.
-
Mince the liver into small pieces using scissors.
-
Transfer the minced tissue to a pre-chilled homogenizer with 10 volumes of ice-cold Isolation Buffer I.
-
Homogenize the tissue with 5-10 gentle strokes of the pestle. Avoid excessive foaming.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully decant the supernatant into fresh, pre-chilled centrifuge tubes.
-
Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in ice-cold Isolation Buffer II and repeat the centrifugation at 10,000 x g for 10 minutes at 4°C to wash the mitochondria.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay.
-
Keep the isolated mitochondria on ice and use them for experiments within a few hours for optimal function.
Protocol 2: Measurement of this compound's Effect on Mitochondrial State 3 Respiration
This protocol outlines the use of an oxygen electrode (e.g., Clark-type electrode or Seahorse XF Analyzer) to measure the effect of this compound on mitochondrial oxygen consumption.
Materials:
-
Isolated rat liver mitochondria (from Protocol 1)
-
Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.4
-
Respiratory Substrate (e.g., 10 mM Succinate + 2 µM Rotenone, or 10 mM Pyruvate + 5 mM Malate)
-
ADP solution (e.g., 100 mM)
-
This compound solution (dissolved in a suitable solvent like DMSO)
-
Oxygen electrode system
-
Uncoupler (e.g., 2,4-Dinitrophenol - DNP, or FCCP)
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 1-2 mL of air-saturated Respiration Buffer to the electrode chamber, maintained at a constant temperature (e.g., 30°C).
-
Add the respiratory substrate(s) to the chamber and allow the baseline oxygen level to stabilize.
-
Add a known amount of isolated mitochondria (e.g., 0.5-1.0 mg of mitochondrial protein) to the chamber. This will initiate a slow rate of oxygen consumption, known as state 2 respiration.
-
To initiate state 3 respiration, add a small, known amount of ADP (e.g., 100-200 µM final concentration). A rapid increase in the rate of oxygen consumption should be observed.
-
Once a stable state 3 rate is established, add the desired concentration of this compound to the chamber. Observe the effect on the oxygen consumption rate. A dose-dependent inhibition is expected.
-
To confirm the mechanism of inhibition, after observing the effect of this compound, add an uncoupling agent (e.g., DNP). A restoration of oxygen consumption indicates that the electron transport chain is still functional and that this compound acts on the ATP synthase.
-
Record and analyze the rates of oxygen consumption in each state to determine the inhibitory effect of this compound.
Protocol 3: Assay of Mitochondrial Mg2+-ATPase Activity
This protocol describes a colorimetric method to measure the effect of this compound on the Mg2+-ATPase activity of isolated mitochondria by quantifying the release of inorganic phosphate (Pi).
Materials:
-
Isolated rat liver mitochondria (from Protocol 1)
-
ATPase Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, pH 8.0
-
ATP solution (e.g., 100 mM)
-
This compound solution
-
Phosphate detection reagent (e.g., Malachite Green or a commercially available kit)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in microcentrifuge tubes containing the ATPase Assay Buffer.
-
Add the desired concentrations of this compound to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the tubes at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a known amount of mitochondrial protein (e.g., 10-20 µg) to each tube, followed by the addition of ATP to a final concentration of 5 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or the stop solution from a commercial kit).
-
Centrifuge the tubes to pellet the protein.
-
Transfer the supernatant to a new microplate.
-
Add the phosphate detection reagent to each well and incubate according to the manufacturer's instructions to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in each sample.
-
Calculate the specific activity of Mg2+-ATPase (e.g., in nmol Pi/min/mg protein) and determine the percentage of inhibition by this compound.
Visualizations
Caption: Mechanism of this compound inhibition of mitochondrial ATP synthesis.
Caption: Experimental workflow for studying this compound's effect on mitochondrial respiration.
References
- 1. A protocol for the parallel isolation of intact mitochondria from rat liver, kidney, heart, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of mitochondrial respiration by this compound, a respiratory toxin from Emericella variecolor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Novel Asteltoxin Analogs from Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asteltoxins are a class of mycotoxins produced by various fungal species, primarily within the genera Aspergillus and Pochonia.[1][2] These polyketide-derived secondary metabolites are of significant interest to the scientific community due to their potent biological activities. The archetypal member of this family, Asteltoxin A, is a known inhibitor of mitochondrial F1F0-ATPase (ATP synthase), a critical enzyme in cellular energy production.[1][3][4] This mechanism of action makes this compound and its analogs potential candidates for the development of novel therapeutics, particularly in oncology and infectious diseases.
This document provides a comprehensive set of protocols for the isolation and characterization of new this compound analogs from fungal cultures. The methodologies detailed herein cover fungal cultivation, extraction of secondary metabolites, purification strategies, and bioassays for activity assessment. A key component of this guide is the principle of bioassay-guided fractionation, a systematic approach to identify and isolate novel bioactive compounds from complex mixtures.
Fungal Cultivation for this compound Production
The production of this compound analogs can be achieved through both solid-state and submerged fermentation of appropriate fungal strains. The choice of cultivation method can significantly impact the profile of secondary metabolites produced.
Fungal Strains
Several fungal species have been identified as producers of Asteltoxins and their analogs. Researchers should consider screening different species and strains to explore the chemical diversity of these compounds.
| Fungal Species | Known this compound Analogs Produced |
| Aspergillus stellatus | This compound A |
| Emericella variecolor (teleomorph of Aspergillus stellatus) | This compound A and others |
| Pochonia suchlasporia | Asteltoxins H, U, and V |
| Aspergillus ochraceopetaliformis | This compound G |
| Aspergillus sp. SCSIO XWS02F40 | Asteltoxins E and F |
Protocol for Solid-State Fermentation of Pochonia suchlasporia
This protocol is adapted from the cultivation of Pochonia suchlasporia TAMA 87 for the production of new this compound analogs.[5]
Materials:
-
Pure culture of Pochonia suchlasporia
-
Rolled barley
-
Peeled oats
-
YTP solution (Yeast extract, Sodium L-tartrate dihydrate, KH₂PO₄)
-
200 mL Erlenmeyer flasks
-
Autoclave
-
Incubator
Procedure:
-
Prepare the Solid Substrate: In each 200 mL Erlenmeyer flask, combine 9 g of rolled barley, 1 g of peeled oats, and 10 mL of YTP solution.[5]
-
Sterilization: Autoclave the flasks containing the substrate at 121°C for 20 minutes to ensure sterility. Allow the flasks to cool to room temperature.
-
Inoculation: Aseptically transfer a mycelial plug (approximately 7 mm in diameter) from a fresh culture of Pochonia suchlasporia to each flask.
-
Incubation: Incubate the inoculated flasks under static conditions at 22°C for 22 days.[5]
Protocol for Submerged Fermentation of Aspergillus Species
This protocol is a general guideline for the cultivation of Aspergillus species for secondary metabolite production. Optimization of media components and culture parameters may be required for specific strains.
Materials:
-
Pure culture of an Aspergillus species (e.g., A. stellatus or Emericella variecolor)
-
Potato Dextrose Broth (PDB) or a custom fermentation medium
-
Shaker incubator
Procedure:
-
Prepare the Liquid Medium: Prepare the desired volume of PDB or a specialized fermentation medium in flasks. A typical medium may contain a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.
-
Sterilization: Autoclave the flasks with the medium at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterile medium with a spore suspension or a mycelial plug of the Aspergillus strain.
-
Incubation: Incubate the flasks in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 7-14 days.
Extraction and Purification of this compound Analogs
The following protocols describe the extraction of crude secondary metabolites from fungal cultures and their subsequent purification to isolate individual this compound analogs.
Extraction of Crude Metabolites
Materials:
-
Fungal culture (solid or liquid)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Shaker
-
Filtration apparatus (e.g., cheesecloth, filter paper)
-
Rotary evaporator
Procedure:
-
Solid Culture Extraction:
-
To each flask of solid-state fermentation, add an appropriate volume of an organic solvent (e.g., 50 mL of MeOH per flask).[5]
-
Shake the flasks overnight at room temperature.[5]
-
Filter the mixture to separate the solid substrate from the solvent extract.
-
Partition the methanol extract with an equal volume of ethyl acetate. Collect the ethyl acetate layer.[5]
-
-
Liquid Culture Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
The mycelium can also be extracted with methanol or ethyl acetate to recover intracellular metabolites.
-
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification by Column Chromatography and HPLC
A multi-step chromatographic approach is typically required to isolate pure this compound analogs from the crude extract.
Initial Fractionation by Silica Gel Column Chromatography:
-
Column Packing: Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), followed by pure ethyl acetate and then methanol.
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
Purification by High-Performance Liquid Chromatography (HPLC):
Fractions containing potential this compound analogs can be further purified by reversed-phase HPLC.
-
Column: A C18 column is commonly used for the separation of polyketides.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or acetic acid) and an organic solvent such as acetonitrile or methanol is typically employed.
-
Detection: A photodiode array (PDA) detector is useful for monitoring the separation at multiple wavelengths, as polyenes like Asteltoxins have characteristic UV-Vis absorption spectra.
Example HPLC Gradient:
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile |
| 0 | 90 | 10 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 40 | 90 | 10 |
Bioassay-Guided Fractionation
To discover new this compound analogs with specific biological activities, a bioassay-guided fractionation approach is highly recommended.
Caption: Workflow for Bioassay-Guided Fractionation.
Experimental Protocols for Bioassays
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the purified this compound analogs in the culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
ATP Synthase Inhibition Assay
This assay measures the activity of ATP synthase by coupling the production of ADP from ATP hydrolysis to the oxidation of NADH.
Materials:
-
Isolated mitochondria
-
Assay buffer (containing mannitol, KCl, MgCl₂, EGTA, BSA, and Tris)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
ATP
-
Spectrophotometer
Procedure:
-
Prepare the Assay Mixture: In a cuvette, combine the assay buffer, NADH, PEP, LDH, and PK.
-
Add Mitochondria: Add a known amount of isolated mitochondria to the cuvette.
-
Add Inhibitor: Add the this compound analog at the desired concentration and incubate for a short period.
-
Initiate the Reaction: Start the reaction by adding ATP.
-
Monitor Absorbance: Continuously measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate Inhibition: The rate of ATP hydrolysis is proportional to the rate of NADH oxidation. Calculate the percentage of inhibition relative to a control without the this compound analog.
Data Presentation
Yield of this compound Analogs
The yield of this compound analogs can vary significantly depending on the fungal strain and cultivation conditions.
| Fungal Strain | Cultivation Method | Compound | Yield | Reference |
| Emericella variecolor | Submerged Fermentation | This compound A | 26 mg from 430 mg of labeled propionate | [1] |
| Pochonia suchlasporia TAMA 87 | Solid-State Fermentation | This compound U and V | 11.22 mg (mixture) from ~13.8 g crude extract | [5] |
Biological Activity of this compound Analogs
| Compound | Assay | Cell Line/Target | IC₅₀ / Activity | Reference |
| This compound A | Antiviral (H1N1) | - | >0.54 ± 0.06 µM | [1] |
| This compound A | Antiviral (H3N2) | - | 0.84 ± 0.02 µM | [1] |
| Isothis compound | Antiviral (H1N1) | - | 0.23 ± 0.05 µM | [1] |
| Isothis compound | Antiviral (H3N2) | - | 0.66 ± 0.09 µM | [1] |
| Dithis compound B | Cytotoxicity | H1299 (Lung cancer) | - | [6] |
| Dithis compound B | Cytotoxicity | MCF7 (Breast cancer) | - | [6] |
| This compound | Cytotoxicity | H1299 (Lung cancer) | - | [6] |
| This compound | Cytotoxicity | MCF7 (Breast cancer) | - | [6] |
| This compound U | Cell Division Inhibition | Sea Urchin Embryos | MIC = 3.1 µg/mL | [5] |
| This compound V | Cell Division Inhibition | Sea Urchin Embryos | No activity up to 25 µg/mL | [5] |
Structure Elucidation
The identification of new this compound analogs relies on a combination of spectroscopic techniques.
Caption: Process of Structure Elucidation.
Key Spectroscopic Data:
-
¹H and ¹³C NMR: Provide information about the carbon-hydrogen framework of the molecule.[1][5]
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, and to piece together the molecular structure.[1]
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine the molecular formula.[5]
-
UV-Vis Spectroscopy: The polyene chain in Asteltoxins gives rise to characteristic UV-Vis absorption maxima, which can be used to identify this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Production of secondary metabolites by solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two new asteltoxins produced by solid-state fermentation of Pochonia suchlasporia TAMA 87 and their effects on cell division in sea urchin embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Asteltoxin: A Powerful Tool for Interrogating ATP Synthase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Asteltoxin, a mycotoxin produced by fungi such as Aspergillus stellatus, is a potent and specific inhibitor of the mitochondrial F1F0-ATP synthase (also known as Complex V).[1][2][3] This property makes it an invaluable tool for investigating the intricate mechanisms of ATP synthesis, mitochondrial respiration, and related cellular signaling pathways. This compound exerts its inhibitory effect by targeting the F1 subunit of the ATP synthase complex, disrupting both ATP synthesis and hydrolysis.[2] The bis(tetrahydrofuran) moiety within the this compound structure is believed to be crucial for its binding and inhibitory activity.[2] These application notes provide detailed protocols and data for utilizing this compound as a research tool in the study of ATP synthase function and associated cellular processes.
Mechanism of Action
This compound's primary molecular target is the F1 catalytic subunit of the F1F0-ATP synthase. By binding to this subunit, it locks the enzyme in an inactive conformation, thereby inhibiting its rotational mechanism that is essential for the synthesis of ATP from ADP and inorganic phosphate.[3][4] This inhibition of ATP synthesis leads to a disruption of the mitochondrial energy transfer system.[1] Consequently, the proton motive force generated by the electron transport chain is uncoupled from ATP production.
A key experimental observation is that the inhibition of state 3 (ADP-stimulated) mitochondrial respiration by this compound can be reversed by the addition of an uncoupling agent, such as 2,4-dinitrophenol (DNP).[1] This indicates that this compound does not directly inhibit the electron transport chain itself, but rather the ATP synthase that utilizes the proton gradient generated by it.
Quantitative Data on this compound's Inhibitory Effects
| Parameter | Organism/System | Concentration/Amount | Effect | Reference(s) |
| Mitochondrial Respiration | Isolated Rat Liver Mitochondria | 15 nmol | Prevention of State 3 and State 4 respiration | [2] |
| Mg2+-ATPase Activity | Mitochondria | Not specified | Strong decrease in activity | [2] |
| Na+/K+-activated ATPases | Microsomes | Not specified | Slight effect | [2] |
| Cellular ATP Levels | PC3 Cells | 1 µg/mL | Significant decrease | [1] |
| Cellular ATP Levels | PC3 Cells | 10 µg/mL | Further significant decrease | [1] |
Signaling Pathways and Cellular Processes Affected by this compound
The inhibition of ATP synthase by this compound has profound effects on cellular signaling, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy homeostasis.
This compound-Induced AMPK/mTOR Signaling
A decrease in cellular ATP levels, and a corresponding increase in the AMP/ATP ratio, leads to the activation of AMPK.[1] Activated AMPK, in turn, inhibits the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1] This inhibition has several downstream consequences, including the suppression of protein synthesis and the induction of autophagy.
Mitochondrial Permeability Transition Pore (mPTP)
The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane that, when opened, leads to mitochondrial swelling and cell death. While ATP synthase has been implicated in the formation of the mPTP, there is currently no direct experimental evidence to suggest that this compound induces the opening of the mPTP. Further research is required to elucidate any potential role of this compound in this process.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the function of ATP synthase using this compound.
Protocol 1: Isolation of Mitochondria from Rat Liver
This protocol describes the differential centrifugation method for isolating functional mitochondria from rat liver.
Materials:
-
Male Wistar rats (200-250 g)
-
Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Wash buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4)
-
Dounce homogenizer with a loose-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved animal welfare protocols.
-
Quickly excise the liver and place it in ice-cold homogenization buffer.
-
Mince the liver into small pieces with scissors.
-
Homogenize the minced liver in 10 volumes of ice-cold homogenization buffer using 5-10 strokes of a loose-fitting Dounce homogenizer.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in ice-cold wash buffer and centrifuge again at 8,000 x g for 15 minutes at 4°C.
-
Repeat the wash step one more time.
-
Resuspend the final mitochondrial pellet in a minimal volume of wash buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
Protocol 2: Measurement of Mitochondrial Respiration
This protocol uses a Clark-type oxygen electrode or a high-resolution respirometer to measure the effect of this compound on mitochondrial oxygen consumption.
Materials:
-
Isolated mitochondria (Protocol 1)
-
Respiration buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA
-
Respiratory substrates (e.g., 5 mM glutamate and 5 mM malate, or 10 mM succinate with 2 µM rotenone)
-
ADP solution (e.g., 150 µM)
-
This compound solution (in a suitable solvent like DMSO)
-
Uncoupler (e.g., 100 µM DNP)
-
Oxygen electrode or respirometer
Procedure:
-
Calibrate the oxygen electrode/respirometer with air-saturated respiration buffer at the desired temperature (e.g., 30°C).
-
Add 1-2 mg/mL of isolated mitochondria to the chamber containing respiration buffer.
-
Add the respiratory substrates to initiate State 2 respiration.
-
Add a known concentration of this compound or the vehicle control (DMSO) and incubate for a few minutes.
-
Add ADP to initiate State 3 respiration (active ATP synthesis).
-
Monitor the rate of oxygen consumption. Inhibition by this compound will be observed as a decrease in the rate of State 3 respiration.
-
After the ADP is phosphorylated to ATP, the respiration rate will slow down to State 4.
-
To confirm the site of inhibition, add an uncoupler (DNP). A release of the respiratory inhibition indicates that the electron transport chain is intact and the inhibition is at the level of ATP synthase.
Protocol 3: Measurement of F1F0-ATPase Activity
This protocol describes a spectrophotometric assay to measure the ATP hydrolysis activity of the F1F0-ATPase and its inhibition by this compound.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl2
-
ATP solution (e.g., 2 mM)
-
Enzyme-coupled assay mix: 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 U/mL pyruvate kinase, 10 U/mL lactate dehydrogenase
-
This compound solution
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the enzyme-coupled assay mix in a cuvette.
-
Add the mitochondrial preparation (e.g., 50 µg of protein).
-
Add various concentrations of this compound or vehicle control and pre-incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the specific activity of the ATPase (µmol ATP hydrolyzed/min/mg protein).
-
Determine the inhibitory effect of this compound by comparing the rates in the presence and absence of the inhibitor.
This compound as a Fluorescent Probe
This compound exhibits fluorescence that is enhanced upon binding to the F1 subunit of ATP synthase. This property can be exploited to study the binding kinetics and conformational changes of the enzyme. While specific protocols are not extensively detailed in the literature, the principle involves monitoring the increase in fluorescence intensity of this compound in the presence of isolated F1-ATPase or submitochondrial particles. This can be a powerful tool for screening potential inhibitors that compete for the same binding site.
Conclusion
This compound is a highly effective and specific inhibitor of mitochondrial F1F0-ATP synthase. Its use in conjunction with the detailed protocols provided in these application notes allows for a thorough investigation of ATP synthase function, mitochondrial bioenergetics, and the intricate signaling pathways that are coupled to cellular energy status. For drug development professionals, this compound serves as a valuable reference compound for screening and characterizing novel inhibitors of ATP synthase, a promising target for various therapeutic interventions.
Disclaimer: this compound is a mycotoxin and should be handled with appropriate safety precautions in a laboratory setting. All experimental procedures should be conducted in accordance with institutional safety guidelines.
References
- 1. This compound inhibits extracellular vesicle production through AMPK/mTOR-mediated activation of lysosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asteltoxins: Synthesis and Biological Studies | MDPI [mdpi.com]
- 3. Inhibition of mitochondrial respiration by this compound, a respiratory toxin from Emericella variecolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-State Fermentation of Asteltoxin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asteltoxin H is a mycotoxin belonging to the this compound family of polyketides, which are known for their diverse biological activities, including insecticidal properties.[1][2] This document provides detailed application notes and protocols for the production of this compound H through solid-state fermentation (SSF) using the fungal strain Pochonia suchlasporia var. suchlasporia TAMA 87. The protocols outlined below cover fungal culture preparation, solid-state fermentation, extraction, purification, and analytical quantification of this compound H.
Data Presentation
Currently, specific quantitative yield data for this compound H from solid-state fermentation of Pochonia suchlasporia TAMA 87 on a rolled barley-based medium is not extensively detailed in publicly available literature. However, one study reported obtaining 6.1 mg of this compound H from an unspecified amount of the ethyl acetate-soluble fraction of the methanol extract.[1] Further research is required to establish optimized and scalable production yields.
Table 1: Summary of Fermentation and Extraction Parameters for this compound H Production
| Parameter | Value/Description | Reference |
| Producing Microorganism | Pochonia suchlasporia var. suchlasporia TAMA 87 | [1] |
| Fermentation Type | Solid-State Fermentation (SSF) | [1] |
| Substrate | Rolled barley-based solid medium | [3] |
| Incubation Temperature | 22°C | [4] |
| Incubation Time | 22 days | [4] |
| Extraction Solvent | Methanol | [3][4] |
| Purification Steps | Solvent partitioning (EtOAc/water), Silica gel column chromatography, Preparative HPLC (ODS and C30 columns) | [1] |
Experimental Protocols
Fungal Strain and Culture Preparation
The primary organism for this compound H production is Pochonia suchlasporia var. suchlasporia TAMA 87.
Protocol:
-
Culture Medium: Prepare Potato Dextrose Agar (PDA) plates for fungal culture propagation.
-
Inoculation: Aseptically transfer a small piece of the stock culture of P. suchlasporia TAMA 87 onto the center of a fresh PDA plate.
-
Incubation: Incubate the plates at 22-25°C in the dark until sufficient mycelial growth is observed (typically 7-14 days).
-
Inoculum Preparation: From a mature culture, cut out small mycelial discs (approximately 1 cm in diameter) using a sterile cork borer. These discs will serve as the inoculum for the solid-state fermentation.
Solid-State Fermentation (SSF) for this compound H Production
This protocol outlines the solid-state fermentation process on a rolled barley-based medium.
Materials:
-
Rolled barley
-
Peeled oats
-
Yeast extract
-
Sodium L-tartrate dihydrate
-
KH₂PO₄
-
Distilled water
-
Erlenmeyer flasks (500 mL)
-
Cotton plugs
-
Aluminum foil
Protocol:
-
Substrate Preparation: For each 500 mL Erlenmeyer flask, prepare the solid medium with the following composition:
-
Rolled barley: 45 g
-
Peeled oats: 5 g
-
Yeast extract: 100 mg
-
Sodium L-tartrate dihydrate: 50 mg
-
KH₂PO₄: 50 mg
-
Distilled water: 50 mL
-
-
Sterilization: Seal the flasks with cotton plugs and cover with aluminum foil. Autoclave at 121°C for 20 minutes to sterilize the medium. Allow the flasks to cool to room temperature.
-
Inoculation: Aseptically inoculate each flask with one mycelial disc of P. suchlasporia TAMA 87, placing it in the center of the solid medium.
-
Incubation: Incubate the flasks under static conditions at 22°C for 22 days in the dark.[4]
Extraction of this compound H
This protocol describes the extraction of this compound H from the fermented solid substrate.
Protocol:
-
Harvesting: After the incubation period, add 200 mL of methanol to each flask containing the fermented substrate.
-
Extraction: Shake the flasks on an orbital shaker at 150 rpm for 24 hours at room temperature to facilitate the extraction of secondary metabolites.
-
Filtration: Filter the mixture through cheesecloth to remove the solid substrate. Further clarify the methanol extract by filtering through Whatman No. 1 filter paper.
-
Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound H
This multi-step protocol is for the purification of this compound H from the crude methanol extract.
Protocol:
-
Solvent Partitioning:
-
Resuspend the crude methanol extract in a mixture of ethyl acetate (EtOAc) and water (1:1, v/v).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate and collect the upper ethyl acetate phase.
-
Repeat the extraction of the aqueous phase with ethyl acetate two more times.
-
Combine all ethyl acetate fractions and concentrate under reduced pressure to obtain the EtOAc-soluble fraction.[4]
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the EtOAc-soluble fraction in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane and ethyl acetate (e.g., 90:10, 70:30, 50:50, 30:70, 10:90 v/v), followed by ethyl acetate and methanol mixtures.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound H. This compound H has been reported to elute with a hexane/EtOAc (30:70 v/v) mixture.[1]
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound H and concentrate them.
-
Further purify the concentrated fraction using preparative reversed-phase HPLC.
-
A reported method uses an ODS (C18) column with an isocratic mobile phase of 55% methanol in water.[1]
-
Monitor the elution at a wavelength of 282 nm or 374 nm, which are the UV absorption maxima for asteltoxins.[4]
-
Collect the peak corresponding to this compound H.
-
Analytical Quantification of this compound H
A validated HPLC-UV method is essential for the accurate quantification of this compound H. While a specific validated method for this compound H is not detailed in the literature, a general approach based on methods for other mycotoxins can be adapted.
Proposed HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for mycotoxin analysis. An isocratic system with methanol and water may also be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 282 nm or 374 nm.[4]
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve generated using a purified and quantified this compound H standard.
Method Validation (to be performed by the researcher):
-
Linearity: Analyze a series of standard solutions of this compound H at different concentrations to establish a linear relationship between concentration and peak area.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound H that can be reliably detected and quantified.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound H.
-
Precision: Assess the repeatability and intermediate precision of the method by analyzing multiple replicates of the same sample.
Mandatory Visualizations
References
- 1. A new this compound analog with insecticidal activity from Pochonia suchlasporia TAMA 87 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insecticidal compound produced by Pochonia suchlasporia TAMA 87 in solid-state fermentation - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 3. Genome and secretome analysis of Pochonia chlamydosporia provide new insight into egg-parasitic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two new asteltoxins produced by solid-state fermentation of Pochonia suchlasporia TAMA 87 and their effects on cell division in sea urchin embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antiviral Activity of Asteltoxin E and F Against Influenza A (H3N2)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the antiviral efficacy of Asteltoxin E and F, mycotoxins isolated from the marine sponge-derived fungus Aspergillus sp. SCSIO XWS02F40, against the H3N2 subtype of influenza A virus. The provided protocols are based on established virological and cell-based assays.
Introduction
Influenza A virus subtype H3N2 is a significant human pathogen responsible for seasonal epidemics and has been associated with pandemics. The continuous evolution of the virus necessitates the discovery and development of novel antiviral agents. Asteltoxins, a class of mycotoxins, have demonstrated a range of biological activities. Recent studies have highlighted the potential of this compound E and F as inhibitors of H3N2 influenza virus replication.[1][2] This document outlines the necessary experimental procedures to quantify their antiviral activity and assess their safety profile in vitro.
Quantitative Data Summary
The following table summarizes the reported in vitro antiviral activity of this compound E and F against the H3N2 influenza virus.
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound E | H3N2 | Not Specified | 6.2 ± 0.08 | Data not available | Not applicable | [1][2] |
| This compound F | H3N2 | Not Specified | 8.9 ± 0.3 | Data not available | Not applicable | [1][2] |
Note: The 50% cytotoxic concentration (CC50) for this compound E and F has not been reported in the initial study. It is imperative to determine the CC50 in the selected cell line to calculate the Selectivity Index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
Cell and Virus Culture
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays due to their high susceptibility to infection.
-
Culture Conditions: Maintain MDCK cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strain: Use a well-characterized strain of Influenza A/H3N2 virus. Propagate the virus in MDCK cells in the presence of TPCK-treated trypsin (1-2 µg/mL) to facilitate viral entry. Titer the virus stock to determine the Tissue Culture Infectious Dose 50 (TCID50) per mL.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the concentration of the test compound that inhibits the virus-induced destruction of the cell monolayer by 50% (IC50).
Materials:
-
MDCK cells
-
Influenza A/H3N2 virus stock
-
This compound E and F
-
DMEM with 2% FBS and TPCK-treated trypsin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound E and F in infection medium (DMEM with 2% FBS and TPCK-trypsin).
-
Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with H3N2 virus at a multiplicity of infection (MOI) of 0.01-0.1 in a small volume of infection medium for 1 hour at 37°C.
-
Treatment: After the 1-hour adsorption period, remove the virus inoculum and add 100 µL of the prepared compound dilutions to the respective wells. Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Quantification of CPE:
-
Visually inspect the wells under a microscope for the presence of CPE.
-
For a quantitative measurement, perform an MTT assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that reduces the viability of uninfected cells by 50% (CC50).
Materials:
-
MDCK cells
-
This compound E and F
-
DMEM with 10% FBS
-
96-well cell culture plates
-
MTT reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK cells into a 96-well plate to achieve a confluent monolayer within 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound E and F in culture medium. Add these dilutions to the wells of the 96-well plate containing the cell monolayer. Include cell control wells with medium only.
-
Incubation: Incubate the plate for the same duration as the CPE inhibition assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration compared to the untreated cell control. The CC50 value is determined from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for determining the antiviral activity of this compound E and F.
Putative Mechanism of Action: Inhibition of Mitochondrial ATP Synthesis
Asteltoxins are known inhibitors of mitochondrial ATP synthase.[3] Viral replication is a highly energy-dependent process that relies on host cell metabolism to produce the necessary ATP. By inhibiting ATP synthesis, this compound E and F may deplete the cellular energy reserves required for various stages of the influenza virus life cycle, including viral entry, genome replication, protein synthesis, and assembly. This proposed mechanism requires experimental validation.
Caption: Proposed mechanism of antiviral action for this compound E and F.
Conclusion
This compound E and F exhibit promising in vitro activity against the H3N2 influenza virus. The protocols detailed in this document provide a framework for the comprehensive evaluation of their antiviral efficacy and safety. A crucial next step is the determination of the CC50 values to establish the selectivity index. Further investigation into the proposed mechanism of action, the inhibition of mitochondrial ATP synthesis, will provide valuable insights into their potential as novel anti-influenza therapeutic agents.
References
- 1. Asteltoxins with Antiviral Activities from the Marine Sponge-Derived Fungus Aspergillus sp. SCSIO XWS02F40 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asteltoxins with Antiviral Activities from the Marine Sponge-Derived Fungus Aspergillus sp. SCSIO XWS02F40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asteltoxins: Synthesis and Biological Studies [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Asteltoxin Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Asteltoxin. Our aim is to help researchers overcome low yields and optimize their synthetic strategies.
Comparison of Major this compound Total Synthesis Routes
The total synthesis of this compound has been accomplished through several distinct routes, each with its own set of challenges and advantages. The table below summarizes the key features and reported overall yields of the three most prominent syntheses.
| Synthetic Route | Key Features | Number of Steps | Overall Yield |
| Schreiber & Satake (1984) | Paternò-Büchi photocycloaddition to form the bis(tetrahydrofuran) core. | 16 | ~3%[1][2] |
| Tadano et al. (1990) | Chiral pool approach starting from D-glucose. | Multiple steps (synthesis of a key aldehyde intermediate) | Not explicitly stated as a single overall percentage, but involves numerous steps with varying yields.[1] |
| Cha et al. (2003) | Convergent approach featuring a key pinacol-type rearrangement for stereocontrol and a Horner-Emmons olefination for side-chain introduction.[1][3] | 17 (for the bis(tetrahydrofuran) core) | Not explicitly stated as a single overall percentage, but key steps have high yields (87-96%).[1][4] |
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific problems you may encounter during your this compound synthesis campaign.
I. Issues with the Bis(tetrahydrofuran) Core Synthesis
The stereoselective construction of the densely functionalized bis(tetrahydrofuran) core is a critical and often challenging part of the synthesis.
Question 1: My Paternò-Büchi photocycloaddition is resulting in a low yield and a mixture of diastereomers. How can I improve this?
Answer: The Paternò-Büchi reaction is known to be sensitive to reaction conditions and substrate structure. Here are several factors to consider for optimization:
-
Wavelength and Reaction Time: Ensure you are using the optimal wavelength of light for the excitation of your carbonyl compound. The reaction time is also critical; prolonged irradiation can lead to product decomposition. Monitor the reaction progress closely by TLC.
-
Solvent: The choice of solvent can influence the reaction's efficiency and stereoselectivity. Schreiber's synthesis utilized a mixture of benzene and ether.[5] Consider screening other non-polar solvents.
-
Temperature: Running the reaction at lower temperatures can sometimes improve diastereoselectivity by favoring the formation of the thermodynamically more stable product.
-
Substrate Purity: Ensure that both the furan derivative and the aldehyde are of high purity. Impurities can act as quenchers or lead to side reactions.
Question 2: I am struggling with the stereoselective construction of the quaternary carbon center using the pinacol-type rearrangement as in Cha's synthesis. What are the critical parameters?
Answer: The Lewis acid-catalyzed pinacol-type rearrangement is a powerful tool for creating sterically congested quaternary centers, but its success hinges on precise control of reaction conditions.
-
Lewis Acid Choice: The choice and stoichiometry of the Lewis acid are paramount. Cha and coworkers utilized a Lewis acid to promote the rearrangement of an epoxy silyl ether.[3] Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and optimize the number of equivalents used.
-
Temperature: This rearrangement is often highly temperature-dependent. Strict temperature control, typically at low temperatures (e.g., -78 °C), is crucial to minimize side reactions and enhance stereoselectivity.
-
Substrate Conformation: The stereochemical outcome of the rearrangement is dictated by the conformation of the substrate. The choice of protecting groups can influence this conformation. Ensure your substrate is correctly synthesized and purified to favor the desired rearrangement pathway.
-
Moisture Control: These reactions are highly sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Experimental Workflow: Pinacol-Type Rearrangement
References
Improving the stability of Asteltoxin in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the stability of Asteltoxin in your experimental solutions. While specific stability data for this compound is limited in published literature, this guide leverages information on the stability of related mycotoxins to provide best practices and troubleshooting strategies.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Experimental Results
If you are observing variability or a decrease in the expected activity of this compound in your assays, it may be due to degradation in your stock or working solutions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Solvent-Induced Degradation | This compound, like many mycotoxins, is susceptible to hydrolysis in aqueous solutions.[1][2] Solution: Prepare stock solutions in anhydrous organic solvents such as methanol, acetonitrile, or DMSO. For aqueous working solutions, prepare them fresh before each experiment and minimize the water content as much as possible. If aqueous buffers are necessary, consider preparing a more concentrated stock in an organic solvent and diluting it to the final concentration immediately before use. |
| pH-Induced Degradation | The stability of polyene mycotoxins can be pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze degradation. While specific data for this compound is unavailable, it is a common characteristic of similar compounds. Solution: Maintain the pH of your aqueous solutions within a neutral range (pH 6-8) unless your experimental protocol requires otherwise. If you must work outside this range, perform a pilot stability study to assess the impact on this compound. |
| Temperature-Induced Degradation | Elevated temperatures can accelerate the degradation of this compound.[3] Solution: Store stock solutions at -20°C or -80°C for long-term storage.[1][2] For short-term storage and during experiments, keep solutions on ice. Avoid repeated freeze-thaw cycles by preparing smaller aliquots of your stock solution. |
| Photodegradation | This compound's polyene structure makes it susceptible to degradation upon exposure to light, particularly UV light.[4] Solution: Store all this compound solutions in amber vials or wrap containers with aluminum foil to protect them from light.[5][6] When working with this compound, minimize exposure to ambient light by working in a dimly lit area or under yellow light. |
| Adsorption to Surfaces | Mycotoxins can adsorb to the surface of glass and plastic labware, leading to a decrease in the effective concentration in your solution.[1] Solution: Use silanized glass vials or polypropylene tubes for storing this compound solutions. Rinsing glassware with a small amount of the solvent before adding the full volume of the solution can also help to saturate the binding sites. |
Issue 2: Observing Unknown Peaks in Chromatographic Analysis
The appearance of new peaks during HPLC or LC-MS analysis of your this compound solution is a strong indicator of degradation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis or Oxidation | The complex structure of this compound, containing multiple functional groups, is prone to hydrolysis and oxidation, leading to the formation of degradation products. Solution: To identify the nature of the degradation, you can perform forced degradation studies. Expose this compound solutions to mild acidic, basic, oxidative (e.g., H₂O₂), and photolytic stress conditions. Analyze the resulting solutions by LC-MS to characterize the degradation products. This information can help in optimizing your experimental conditions to avoid their formation. |
| Solvent Impurities | Peroxides in aged solvents (like THF or ether) or other reactive impurities can react with and degrade this compound. Solution: Use high-purity, HPLC-grade solvents for all your solutions. Ensure that solvents prone to peroxide formation are fresh and have been properly stored. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve and store this compound?
For long-term storage, anhydrous dimethyl sulfoxide (DMSO), ethanol, methanol, or acetonitrile are recommended.[1][2] These solvents minimize the risk of hydrolysis. Stock solutions should be stored at -20°C or below.
Q2: How often should I prepare fresh working solutions of this compound?
It is highly recommended to prepare fresh aqueous working solutions for each experiment. If you are using an organic solvent-based working solution, its stability will be greater, but it should still be protected from light and kept at a low temperature.
Q3: My experimental protocol requires a specific buffer at a non-neutral pH. How can I minimize this compound degradation?
If you must use a buffer outside the neutral pH range, it is crucial to determine the stability of this compound under those specific conditions. You can perform a time-course experiment where you incubate this compound in the buffer for the duration of your experiment and analyze its concentration at different time points using a stability-indicating analytical method like HPLC.
Q4: Are there any materials I should avoid when working with this compound?
Avoid using labware that is not compatible with your chosen organic solvent. While specific data on plastic leaching with this compound is not available, using high-quality polypropylene or glass is a safe practice. As mentioned, be aware of potential adsorption to non-silanized glass surfaces.
Experimental Protocols
Protocol 1: General Procedure for Preparing and Storing this compound Stock Solutions
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial, preferably in a low-light environment.
-
Dissolving: Add the appropriate volume of anhydrous, HPLC-grade solvent (e.g., DMSO, ethanol, methanol, or acetonitrile) to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber or foil-wrapped silanized glass vials or polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Protocol for Assessing this compound Stability in a New Buffer
-
Preparation: Prepare a solution of this compound in the new buffer at the final experimental concentration. Also, prepare a control solution of this compound in a known stable solvent (e.g., acetonitrile) at the same concentration.
-
Incubation: Incubate both the test and control solutions under the same conditions (temperature, light) as your planned experiment.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from both the test and control solutions.
-
Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.
-
Evaluation: Compare the peak area of this compound in the test solution to the control solution at each time point. A significant decrease in the peak area in the test solution indicates instability.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Proposed signaling pathway of this compound.[7][8]
References
- 1. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. techmate.co.uk [techmate.co.uk]
- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. camlab.co.uk [camlab.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. This compound inhibits extracellular vesicle production through AMPK/mTOR-mediated activation of lysosome function - PubMed [pubmed.ncbi.nlm.nih.gov]
Asteltoxin Separation by Chromatography: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Asteltoxin via chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chromatographic separation of this compound.
Q1: Why is my this compound peak showing significant tailing in my chromatogram?
A1: Peak tailing in liquid chromatography can be caused by several factors. For this compound, a common reason can be secondary interactions with the stationary phase. Consider the following troubleshooting steps:
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Check the pH of the mobile phase: If using reverse-phase chromatography, ensure the pH is appropriate to maintain this compound in a single ionic state.
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Column contamination: The column may have adsorbed impurities from previous runs. Flush the column with a strong solvent.
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Column degradation: The stationary phase may be degrading. Try a new column of the same type to see if the issue persists.[1]
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Sample overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
Q2: I am observing no peaks, or very small peak areas, for my this compound sample. What could be the issue?
A2: The absence or reduction of this compound peaks can be alarming. Here are potential causes and solutions:
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Injection problems: Ensure the injection system is functioning correctly and that the intended sample volume is being injected.[2]
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Detector issues: Check that the detector is set to the correct wavelength for this compound and that the sensitivity is appropriate.[2]
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This compound degradation: Asteltoxins can be unstable in certain conditions. They may degrade in aqueous solutions, so it's recommended to use solutions with at least 20% organic solvent and store them at low temperatures (e.g., 5°C).[3] Additionally, consider the possibility of degradation on the column itself.[4]
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Compound did not elute: It's possible the elution conditions are not strong enough to elute this compound from the column. Try running a gradient with a stronger solvent.
Q3: My baseline is drifting and noisy. How can I fix this?
A3: An unstable baseline can interfere with peak integration and detection. Common causes include:
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Impure mobile phase: Use high-purity HPLC-grade solvents and ensure they are properly degassed.[2]
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Air bubbles in the system: Air bubbles in the pump or detector can cause significant baseline noise. Purge the system to remove any trapped air.[2]
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Temperature fluctuations: Ensure the column and mobile phase are at a stable temperature, using a column oven if necessary.[1]
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Contaminated flow cell: The detector's flow cell may be contaminated. Flush it with a strong, appropriate solvent like methanol or isopropanol.[1]
Q4: I am having difficulty separating this compound from other co-eluting impurities. What can I do?
A4: Co-elution is a common challenge in mycotoxin analysis due to complex sample matrices and the presence of multiple related compounds.[5][6] Here are some strategies to improve resolution:
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Optimize the mobile phase: Adjust the solvent composition and gradient to improve separation. For this compound, which is relatively polar, you might need to experiment with different solvent systems.
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Change the stationary phase: If you are using a standard C18 column, consider trying a different stationary phase, such as a C30 column, which can offer different selectivity for structurally similar compounds.[7]
-
Methodical Approach: A systematic approach to method development, where you understand the properties of your analyte and choose the column and mobile phase accordingly, can prevent many separation problems.[8]
Q5: My retention times for this compound are shifting between runs. What is causing this?
A5: Shifting retention times can indicate a problem with the stability of your chromatographic system.
-
Pump performance: A faulty pump can lead to inconsistent flow rates, causing retention times to shift.[9]
-
Mobile phase composition: Ensure the mobile phase is well-mixed and that there is no precipitation of buffers.
-
Column equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection.
Data Presentation: Chromatographic Systems for this compound
The following table summarizes chromatographic conditions that have been used for the separation of this compound and its analogs.
| Stationary Phase | Mobile Phase | Elution Mode | Reference |
| Silica Gel | Hexane/Ethyl Acetate (gradient) | Normal Phase | [7] |
| ODS (C18) | 55% aqueous Methanol | Reverse Phase | [7] |
| C30 | 50% aqueous Methanol | Reverse Phase | [7] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is a general guideline for cleaning up a crude extract containing this compound before chromatographic analysis. The specific sorbent and solvents may need to be optimized based on the sample matrix.
-
Condition the SPE cartridge: Pass a conditioning solvent (e.g., methanol) through the cartridge, followed by an equilibration solvent (e.g., water or the initial mobile phase).
-
Load the sample: Dissolve the crude extract in an appropriate solvent and load it onto the conditioned cartridge.
-
Wash the cartridge: Pass a wash solvent through the cartridge to remove interfering compounds. The wash solvent should be weak enough not to elute the this compound.
-
Elute this compound: Pass an elution solvent through the cartridge to collect the this compound. The elution solvent should be strong enough to desorb the analyte from the sorbent.
-
Evaporate and reconstitute: Evaporate the elution solvent and reconstitute the residue in the mobile phase for injection.
Protocol 2: Silica Gel Column Chromatography for this compound Purification
This protocol describes a typical silica gel column chromatography procedure for the purification of this compound from a crude extract.[7]
-
Prepare the column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
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Load the sample: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elute with a solvent gradient: Start with a non-polar mobile phase (e.g., 90:10 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions: Collect fractions of the eluate.
-
Analyze fractions: Analyze the collected fractions by a suitable method (e.g., TLC or HPLC) to identify the fractions containing this compound.
-
Pool and concentrate: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
References
- 1. epruibiotech.com [epruibiotech.com]
- 2. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 3. Stability of aflatoxins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them) [food.r-biopharm.com]
- 6. Mycotoxins: Analytical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two new asteltoxins produced by solid-state fermentation of Pochonia suchlasporia TAMA 87 and their effects on cell division in sea urchin embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Optimizing Asteltoxin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for Asteltoxin production.
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
This compound A was first isolated from Aspergillus stellatus.[1][2] Other known producers include Emericella variecolor, Pochonia bulbillosa, and Aspergillus ochraceopetaliformis.[1]
Q2: What is the general biosynthetic pathway for this compound?
This compound is a polyketide-derived mycotoxin.[3][4] Its biosynthesis is thought to involve the polyepoxidation of a linear polyene precursor. The "ast" gene cluster, responsible for this compound biosynthesis, has been identified in Emericella variecolor.[1] This cluster contains genes encoding enzymes like semi-pinacolases that are crucial for the formation of the characteristic bis(tetrahydrofuran) moiety of this compound.[1]
Q3: What are the key factors influencing this compound yield?
Like the production of many fungal secondary metabolites, this compound yield is significantly influenced by a combination of nutritional and physical factors. These include:
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Carbon Source: The type and concentration of the carbon source are critical.
-
Nitrogen Source: Both the type (organic vs. inorganic) and concentration of the nitrogen source can dramatically affect production.
-
pH: The initial pH of the culture medium and its stability throughout the fermentation process are important.
-
Temperature: Fungal growth and secondary metabolite production are temperature-dependent.
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Aeration: As an aerobic process, adequate oxygen supply is crucial for optimal production.
-
Incubation Time: this compound is a secondary metabolite, meaning its production typically occurs during the stationary phase of fungal growth.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No this compound Production | Inappropriate culture medium. | Test different basal media such as Czapek-Dox Broth (CDB) and Yeast Extract Sucrose (YES) Broth. Systematically vary carbon and nitrogen sources (see Data Presentation section for illustrative examples). |
| Suboptimal pH of the medium. | Optimize the initial pH of the medium. A typical starting point for fungal cultures is around pH 6.0-6.5. Monitor and, if possible, control the pH during fermentation. | |
| Incorrect incubation temperature. | Determine the optimal temperature for your specific fungal strain. Start with a range of 25-30°C and narrow it down based on experimental results. | |
| Insufficient aeration. | Ensure adequate oxygen supply by optimizing the agitation speed in liquid cultures or by using baffled flasks to increase the surface area for gas exchange. For solid-state fermentation, ensure the substrate has appropriate porosity. | |
| Inoculum issues (age, size). | Use a fresh, actively growing culture for inoculation. Optimize the inoculum size; a very small inoculum can lead to a long lag phase, while a large one can cause rapid nutrient depletion. | |
| Inconsistent this compound Yields | Variability in media components. | Use high-purity, well-defined media components. If using complex media (e.g., yeast extract, peptone), be aware that batch-to-batch variability can occur. |
| Genetic drift of the fungal strain. | Maintain a stock of the original high-producing strain cryopreserved. Periodically re-culture from the master stock to avoid genetic instability. | |
| Difficulty in this compound Extraction or Quantification | Inefficient extraction from mycelia or culture broth. | Test different solvent systems for extraction. A common starting point is a mixture of methanol and water or ethyl acetate. Ensure thorough homogenization of the fungal biomass to maximize cell lysis and release of the toxin. |
| Co-elution of interfering compounds during HPLC analysis. | Optimize the HPLC mobile phase and gradient to improve the separation of this compound from other metabolites. Consider using a solid-phase extraction (SPE) clean-up step prior to HPLC analysis. |
Data Presentation
Disclaimer: The following tables present illustrative, hypothetical data based on general principles of fungal secondary metabolite production. This data is intended to serve as a guide for experimental design, and optimal conditions will need to be determined empirically for specific fungal strains and experimental setups.
Table 1: Effect of Different Basal Media on this compound Production by Aspergillus stellatus
| Basal Medium | Carbon Source | Nitrogen Source | Incubation Time (days) | This compound Yield (mg/L) |
| Czapek-Dox Broth | Sucrose (30 g/L) | NaNO₃ (2 g/L) | 14 | 15.2 |
| Yeast Extract Sucrose (YES) Broth | Sucrose (20 g/L) | Yeast Extract (20 g/L) | 14 | 28.5 |
| Potato Dextrose Broth (PDB) | Glucose (20 g/L) | Potato Infusion | 14 | 18.9 |
| Malt Extract Broth (MEB) | Maltose (20 g/L) | Peptone (1 g/L) | 14 | 22.1 |
Table 2: Influence of Carbon and Nitrogen Sources on this compound Production in a Defined Medium
| Carbon Source (30 g/L) | Nitrogen Source (3 g/L) | C:N Ratio | This compound Yield (mg/L) |
| Glucose | Peptone | 25:1 | 35.8 |
| Glucose | Ammonium Sulfate | 30:1 | 12.4 |
| Sucrose | Peptone | 25:1 | 42.1 |
| Sucrose | Ammonium Sulfate | 30:1 | 15.7 |
| Maltose | Peptone | 25:1 | 38.9 |
| Maltose | Ammonium Sulfate | 30:1 | 14.2 |
Table 3: Effect of Physical Parameters on this compound Production
| Temperature (°C) | Initial pH | Agitation (rpm) | This compound Yield (mg/L) |
| 25 | 6.0 | 150 | 45.3 |
| 25 | 7.0 | 150 | 38.1 |
| 28 | 6.0 | 150 | 52.7 |
| 28 | 7.0 | 150 | 44.9 |
| 30 | 6.0 | 150 | 35.6 |
| 28 | 6.0 | 100 | 39.8 |
| 28 | 6.0 | 200 | 48.2 |
Experimental Protocols
Protocol 1: Culturing Aspergillus stellatus for this compound Production
-
Inoculum Preparation:
-
Grow Aspergillus stellatus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.
-
-
Fermentation:
-
Inoculate 100 mL of Yeast Extract Sucrose (YES) broth (2% sucrose, 2% yeast extract) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
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Incubate the culture at 28°C with shaking at 150 rpm for 14 days.
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Protocol 2: Extraction of this compound
-
Separation of Mycelia and Broth:
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After incubation, separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation at 5000 x g for 15 minutes.
-
-
Extraction from Culture Broth:
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Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
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Pool the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Extraction from Mycelia:
-
Homogenize the collected mycelia with 50 mL of methanol in a blender.
-
Filter the homogenate and re-extract the mycelial cake twice with methanol.
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Combine the methanol extracts and evaporate to dryness.
-
-
Sample Preparation for Analysis:
-
Dissolve the dried extracts from both the broth and mycelia in a known volume of methanol for subsequent analysis.
-
Protocol 3: Quantification of this compound by HPLC-FLD
-
Sample Clean-up (Optional but Recommended):
-
Use a C18 Solid-Phase Extraction (SPE) cartridge for sample clean-up.
-
Condition the cartridge with methanol followed by deionized water.
-
Load the redissolved extract onto the cartridge.
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Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
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Elute the this compound with a higher concentration of methanol.
-
Evaporate the eluate and redissolve in the mobile phase for HPLC injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector (FLD). The optimal excitation and emission wavelengths for this compound need to be determined empirically but are expected to be in the UV-Vis range. A starting point could be an excitation wavelength of 365 nm and an emission wavelength of 450 nm, similar to other fluorescent mycotoxins.
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Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the samples.
-
Visualizations
References
Technical Support Center: Asteltoxin Extraction and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Asteltoxin during extraction and subsequent handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a mycotoxin belonging to the polyene pyrone family, produced by various species of fungi such as Aspergillus and Pochonia.[1][2] Its chemical structure, characterized by a conjugated polyene system and a pyrone ring, makes it susceptible to degradation under certain environmental conditions. This instability can lead to inaccurate quantification and a loss of biological activity in experimental settings.
Q2: What are the primary factors that can cause this compound degradation?
Based on the chemical properties of polyene pyrones and studies on analogous mycotoxins, the primary factors contributing to this compound degradation are:
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Light: The conjugated double bond system in the polyene chain makes this compound sensitive to UV and visible light, which can induce isomerization and oxidation.
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Temperature: Elevated temperatures can accelerate degradation reactions.
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pH: Extremes in pH, both acidic and alkaline, can potentially lead to the hydrolysis of the pyrone ring or other structural rearrangements.
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Oxygen: The presence of oxygen, especially in combination with light and heat, can lead to oxidative degradation of the polyene chain.
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Choice of Solvent: The polarity and purity of the extraction solvent can influence the stability of this compound. For some mycotoxins, the presence of water in organic solvents can accelerate degradation.[3][4]
Q3: Which solvents are recommended for this compound extraction to minimize degradation?
While specific studies on this compound stability in various solvents are limited, general guidelines for mycotoxin extraction suggest the use of moderately polar organic solvents. Common choices include:
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Ethyl acetate
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Chloroform
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Methanol
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Acetonitrile
For mycotoxins like aflatoxins, 100% methanol has shown better stability for the analyte compared to aqueous methanol solutions, especially at room temperature.[4] It is advisable to use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.
Q4: How should I store my this compound extracts to ensure long-term stability?
To maximize the stability of this compound extracts, the following storage conditions are recommended, based on general mycotoxin stability data:
-
Temperature: Store extracts at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage (up to a week), refrigeration at 4°C is acceptable.
-
Light: Protect extracts from light by using amber vials or by wrapping the vials in aluminum foil.
-
Atmosphere: For highly sensitive work or long-term storage, consider removing the solvent and storing the dried extract under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Incomplete cell lysis. | Optimize the cell disruption method. Consider freeze-drying the fungal mycelium followed by grinding with a mortar and pestle, or using enzymatic lysis with lyticase and proteinase K.[5] |
| Inefficient extraction solvent. | Experiment with a range of solvents of varying polarity (e.g., ethyl acetate, methanol, acetonitrile). A sequential extraction with solvents of increasing polarity may improve yield. | |
| Degradation during extraction. | Minimize exposure to light by working in a dimly lit area or using amber glassware. Perform extraction steps on ice or in a cold room to maintain low temperatures. | |
| Inconsistent quantification results between replicates. | Non-homogenous sample. | Ensure the fungal culture is thoroughly homogenized before taking aliquots for extraction. |
| Degradation in the autosampler. | If using an HPLC autosampler, ensure it is cooled (e.g., to 4°C). For some mycotoxins, stability in the autosampler is significantly better at lower temperatures, especially in aqueous solutions.[4] | |
| Adsorption to labware. | Use silanized glass vials to prevent the adsorption of this compound to the glass surface. | |
| Appearance of unknown peaks in chromatograms over time. | Degradation of this compound. | This indicates the formation of degradation products. Review the storage conditions of your extracts and standards. Ensure they are protected from light and stored at an appropriate low temperature. |
| Contamination of the solvent. | Use fresh, high-purity solvents for both extraction and chromatographic analysis. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Fungal Culture
This protocol is a general guideline and may require optimization based on the specific fungal strain and culture conditions.
-
Harvesting Fungal Mycelium:
-
Grow the this compound-producing fungus in a suitable liquid or solid medium.
-
If grown in liquid culture, separate the mycelium from the broth by filtration.
-
If grown on solid agar, scrape the mycelium from the surface.
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Freeze-dry the mycelium to facilitate cell wall disruption and improve extraction efficiency.
-
-
Cell Disruption:
-
Grind the lyophilized mycelium into a fine powder using a sterile, pre-chilled mortar and pestle.
-
-
Solvent Extraction:
-
Transfer a known weight of the powdered mycelium to a flask protected from light (e.g., wrapped in aluminum foil).
-
Add a suitable volume of extraction solvent (e.g., 10 mL of ethyl acetate per gram of dry weight).
-
Agitate the suspension on an orbital shaker at a moderate speed for 1-2 hours at room temperature, away from direct light.
-
Separate the solvent extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the residue two more times to ensure complete recovery.
-
Pool the solvent extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of a suitable solvent for analysis (e.g., methanol or acetonitrile).
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation:
-
HPLC system equipped with a fluorescence detector (FLD) or a UV-Vis detector.
-
A C18 reversed-phase column is commonly used for mycotoxin analysis.
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both may be acidified with a small amount of formic or acetic acid to improve peak shape) is a common mobile phase for separating mycotoxins. The exact gradient program will need to be optimized.
-
-
Standard Preparation:
-
Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., methanol).
-
Prepare a series of working standards by serial dilution of the stock solution.
-
Store all standard solutions in amber vials at -20°C.
-
-
Analysis:
-
Inject a known volume of the reconstituted sample extract and the working standards into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the working standards.
-
Visualizations
Caption: Workflow for Minimizing this compound Degradation During Extraction.
Caption: Key Factors Leading to the Degradation of this compound.
References
Technical Support Center: Asteltoxin Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing Asteltoxin for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: Based on protocols for structurally and functionally similar mycotoxins that also target the F1F0-ATPase, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1] For instance, Aurovertin B, another F1F0-ATPase inhibitor, is dissolved in DMSO to create a 10 mM stock solution for kinetic assays.[1]
Q2: What is the maximum final concentration of DMSO that is safe for most cell lines?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%.[2][3] Most cell lines can tolerate up to 1% DMSO without severe toxic effects; however, primary cells may be more sensitive.[2] It is always recommended to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent.
Q3: How should I prepare a working solution of this compound from a DMSO stock solution?
A3: To prepare a working solution, the high-concentration DMSO stock should be diluted in a pre-warmed cell culture medium to the desired final concentration. To avoid precipitation, it is best to add the this compound stock solution to the medium while gently vortexing or mixing. For very hydrophobic compounds, a serial dilution approach may be beneficial. First, dilute the stock in a small volume of serum-free medium before adding it to the final culture volume.
Q4: Can I store this compound solutions? If so, under what conditions?
A4: It is best practice to prepare fresh working solutions of this compound in cell culture medium for each experiment. High-concentration stock solutions of similar compounds in 100% DMSO are typically stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution when added to the cell culture medium. | 1. The concentration of this compound is above its solubility limit in the aqueous medium. 2. The final concentration of DMSO is too low to maintain solubility. 3. The stock solution was added too quickly to the medium. | 1. Prepare a more dilute working solution. 2. Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to the cells (ideally ≤ 0.5%).[2] 3. Add the DMSO stock solution dropwise to the cell culture medium while gently stirring or vortexing.[2] 4. Consider a pre-dilution step in serum-free media before adding to the final culture volume. |
| Observed cytotoxicity in the vehicle control group. | The final concentration of DMSO is too high for the specific cell line being used. | 1. Perform a dose-response experiment to determine the maximum tolerable concentration of DMSO for your cell line. 2. Reduce the final DMSO concentration in your experiments to a non-toxic level (e.g., 0.1% or lower).[2] |
| Inconsistent experimental results. | 1. Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles. 2. Inaccurate pipetting of the viscous DMSO stock solution. | 1. Aliquot the stock solution into single-use vials and store at -80°C. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. 3. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is adapted from a method used for the related F1F0-ATPase inhibitor, Aurovertin B.[1]
Materials:
-
This compound (powder)
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Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
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Vortex mixer
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Calibrated analytical balance
Procedure:
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Determine the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound A is 460.5 g/mol .
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Calculation Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L * 0.001 L * 460.5 g/mol * 1000 mg/g = 4.605 mg
-
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
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Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Treating Cells with this compound
Materials:
-
10 mM this compound stock solution in DMSO
-
Cultured cells in multi-well plates
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in the total volume of the cell culture well.
-
Calculation Example for a final concentration of 10 µM in 1 mL: Volume of stock (µL) = (10 µM * 1000 µL) / 10,000 µM = 1 µL
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-
Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.5%). If the required volume of the stock solution results in a higher DMSO concentration, consider preparing an intermediate dilution of the stock solution in DMSO.
-
Aspirate the old medium from the cells.
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Add fresh, pre-warmed complete cell culture medium to each well.
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Add the calculated volume of the this compound stock solution to the medium in each well. It is recommended to add the stock solution directly to the medium and mix gently by pipetting up and down or by swirling the plate.
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Include a vehicle control group by adding the same volume of DMSO without this compound to a separate set of wells.
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Incubate the cells for the desired experimental duration.
Quantitative Data Summary
The following table provides examples of stock solution concentrations used for mycotoxins that, like this compound, inhibit the mitochondrial F1F0-ATPase. This data can be used as a reference for preparing this compound stock solutions.
| Compound | Target | Solvent | Stock Concentration | Reference |
| Aurovertin B | F1F0-ATPase | DMSO | 10 mM | [1] |
| Citreoviridin | F1F0-ATPase | DMSO | 250 µg/mL | [4] |
Mandatory Visualizations
This compound's Mechanism of Action: Inhibition of Mitochondrial F1F0-ATPase
This compound exerts its cytotoxic effects by directly inhibiting the F1F0-ATPase (also known as ATP synthase) in the inner mitochondrial membrane. This enzyme is crucial for the production of ATP through oxidative phosphorylation. By binding to the F1 subunit of the enzyme, this compound stalls its rotational mechanism, thereby inhibiting both ATP synthesis and, under certain conditions, ATP hydrolysis.[5] This leads to a depletion of cellular ATP, triggering downstream events that can result in apoptosis or cell cycle arrest.
References
Technical Support Center: Addressing Off-Target Effects of Asteltoxin in Cell Culture
Welcome to the technical support center for Asteltoxin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating the off-target effects of this compound in cell culture experiments.
This compound is a mycotoxin known primarily as a potent inhibitor of mitochondrial F1F0-ATPase, leading to the disruption of cellular energy metabolism.[1][2] However, like many small molecule inhibitors, it can exhibit off-target effects that may complicate data interpretation. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you identify and manage these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary on-target effect is the potent inhibition of mitochondrial ATP synthase and ATP hydrolysis.[1][3] This disruption of oxidative phosphorylation leads to a decrease in cellular ATP levels, which can induce cytotoxicity at higher concentrations. The bis(tetrahydrofuran) moiety of the molecule is understood to be responsible for its inhibitory properties.[1]
Q2: What are the known off-target effects of this compound?
A2: At low concentrations, this compound has been shown to inhibit the secretion of extracellular vesicles (EVs) without causing significant mitochondrial damage.[3] This effect is mediated through the activation of AMP-activated protein kinase (AMPK) and subsequent inactivation of the mechanistic target of rapamycin complex 1 (mTORC1).[3] This leads to the nuclear translocation of MiT/TFE transcription factors and enhanced lysosomal function.[4] It is important to consider this as a distinct biological activity that may be an off-target effect depending on the research context. Other biological activities reported for this compound and its analogs include antiviral, antiproliferative, and insecticidal effects.[1]
Q3: How can I differentiate between on-target and off-target effects in my experiment?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
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Dose-Response Experiments: The effects of this compound are highly concentration-dependent. Cytotoxicity due to ATP depletion typically occurs at higher concentrations, while effects on EV secretion are observed at lower, non-toxic concentrations.
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Orthogonal Validation: Use a structurally different inhibitor of mitochondrial ATP synthase to see if it recapitulates the observed phenotype. If the phenotype is only observed with this compound, it may be an off-target effect.
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Rescue Experiments: If possible, a rescue experiment can be performed. For on-target effects related to ATP depletion, supplementing the media with a cell-permeable form of ATP or alternative energy sources might partially rescue the phenotype.
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Direct Target Engagement Assays: While complex, methods like the Cellular Thermal Shift Assay (CETSA) can provide evidence of direct binding to a target protein in cells.
Q4: My cells are dying at concentrations where I expect to see specific pathway inhibition. What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors:
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High Sensitivity of Cell Line: Different cell lines have varying sensitivities to mitochondrial inhibitors. Your cell line may be particularly vulnerable to even minor disruptions in ATP production.
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On-Target Cytotoxicity: The observed cell death may be a direct consequence of the on-target inhibition of ATP synthase, especially if the concentration used is too high for your specific cell line and experimental duration.
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Uncharacterized Off-Target Toxicity: this compound may have other, as-yet-unidentified off-target interactions that lead to cytotoxicity.
Refer to the troubleshooting guides below for strategies to address unexpected cytotoxicity.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cytotoxicity
Symptoms:
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Reduced cell viability at concentrations intended for non-toxic pathway modulation.
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Morphological changes indicative of apoptosis or necrosis (e.g., cell shrinkage, membrane blebbing, detachment).
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Inconsistent results in cell viability assays.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Cell line hypersensitivity | Perform a detailed dose-response curve (e.g., 10-point titration) to determine the precise IC50 for your specific cell line. Use concentrations well below the IC50 for pathway-specific studies. |
| On-target effect at high concentration | Lower the concentration of this compound. For studying EV secretion, concentrations in the range of 0.1-1 µg/mL have been shown to be effective without inducing mitochondrial damage in some cell lines.[4] |
| Culture conditions | Ensure optimal and consistent cell culture conditions (e.g., confluency, media components, passage number) as these can influence cellular metabolism and sensitivity to toxins. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.1%). |
Issue 2: Observed Phenotype is Inconsistent with ATP Synthase Inhibition
Symptoms:
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Modulation of a signaling pathway not directly linked to cellular energy status.
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Results differ from those obtained with other mitochondrial inhibitors (e.g., oligomycin, rotenone).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Known off-target signaling (AMPK/mTOR) | If your phenotype is related to autophagy, lysosomal function, or vesicular trafficking, it may be due to the known effect of this compound on the AMPK/mTOR pathway.[4] Measure the phosphorylation status of AMPK and mTORC1 substrates (e.g., p70S6K, 4E-BP1) to confirm pathway modulation. |
| Unknown off-target effects | Employ orthogonal controls. Use an mTOR inhibitor (e.g., rapamycin) to see if it phenocopies the effects of this compound.[4] This can help to confirm if the observed effect is mediated through the mTOR pathway. |
| Experimental artifact | Rule out artifacts by ensuring proper controls are in place, including vehicle-treated cells and positive/negative controls for your specific assay. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cytotoxicity Assessment
Objective: To determine the cytotoxic concentration range of this compound for a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Remove the plating medium and add the this compound dilutions to the respective wells. Include a vehicle-only control.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain compatible with flow cytometry or imaging.
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Data Analysis: Plot the percentage of viable cells against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of On-Target and Off-Target Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the AMPK/mTOR pathway and markers of cellular stress.
Methodology:
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Cell Treatment: Treat cells with varying concentrations of this compound (including a non-toxic and a cytotoxic concentration) and a vehicle control for the desired time. Include a positive control for pathway activation/inhibition if available (e.g., rapamycin for mTOR inhibition).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting: Probe the membrane with primary antibodies against:
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AMPK Pathway: p-AMPKα (Thr172), total AMPKα
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mTORC1 Pathway: p-p70S6K (Thr389), total p70S6K, p-4E-BP1 (Thr37/46), total 4E-BP1
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Apoptosis Marker: Cleaved Caspase-3
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Loading Control: GAPDH, β-actin, or tubulin
-
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities and normalize to the loading control and total protein levels.
Visualizations
Caption: On-target pathway of this compound leading to cytotoxicity.
Caption: Known off-target signaling of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Refining Purification Methods for High-Purity Asteltoxin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Asteltoxin.
Troubleshooting Guide
Encountering issues during the purification of this compound is common due to its complex structure and potential instability. This guide provides solutions to frequently observed problems.
Quantitative Troubleshooting Data
| Issue ID | Problem | Observation | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| AST-T01 | Low Yield After Initial Extraction | Yield of crude extract is <5% (w/w) from fungal biomass. | Incomplete cell lysis; Suboptimal solvent polarity; this compound degradation. | 1. Employ mechanical disruption (e.g., sonication, bead beating) in addition to solvent extraction. 2. Use a solvent mixture with intermediate polarity (e.g., Dichloromethane/Methanol, 9:1 v/v). 3. Perform extraction at a lower temperature (4-8°C) and under dim light to minimize degradation of the polyene structure.[1] | Increase in crude extract yield to 5-10%. |
| AST-T02 | Poor Separation in Silica Gel Chromatography | Broad, overlapping peaks; this compound is present in multiple fractions with low purity (<50%). | Inappropriate mobile phase polarity; Column overloading; Irreversible adsorption to silica. | 1. Optimize the mobile phase gradient. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with ethyl acetate or acetone. A common starting point is a gradient of 10% to 100% ethyl acetate in hexane. 2. Reduce the sample load to <2% of the silica gel weight. 3. Consider using a different stationary phase like alumina or a bonded-phase silica. | Sharper peaks with better resolution; this compound concentrated in fewer fractions with >70% purity. |
| AST-T03 | Peak Tailing or Broadening in Preparative HPLC | Asymmetry factor >1.5; Peak width at half height is significantly increased. | Secondary interactions with residual silanols on the C18 column; Inappropriate mobile phase pH; Column degradation.[2][3] | 1. Use an end-capped C18 column or add a competing amine (e.g., 0.1% triethylamine) to the mobile phase.[3] 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of any ionizable groups. For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often effective. 3. Flush the column with a strong solvent (e.g., isopropanol) or replace the column if performance does not improve. | Improved peak symmetry (asymmetry factor <1.2) and increased peak efficiency. |
| AST-T04 | Degradation of Purified this compound | Purified this compound shows a decrease in purity over time, even when stored. | Exposure to light, oxygen, or high temperatures. Polyenes are known to be unstable under these conditions.[4][5] | 1. Store purified this compound as a dry solid under an inert atmosphere (argon or nitrogen) at -20°C or below. 2. Protect from light by using amber vials or wrapping vials in aluminum foil. 3. For solutions, use degassed solvents and store at low temperatures for short periods only. | Maintained purity of >98% for an extended storage period. |
| AST-T05 | Presence of Unknown Impurities in Final Product | Unexpected peaks observed in the final HPLC analysis. | Co-elution of structurally similar fungal metabolites; Contamination from solvents or plastics. | 1. Employ orthogonal purification techniques (e.g., normal-phase followed by reverse-phase HPLC). 2. Use high-purity, HPLC-grade solvents and filter all solutions before use. 3. Run a blank gradient to identify system peaks. | Removal of co-eluting impurities and contaminants, resulting in a final purity of >99%. |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a fungal culture?
A1: A typical purification strategy for this compound involves a multi-step process:
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Extraction: The fungal culture (mycelium and/or broth) is extracted with an organic solvent, commonly ethyl acetate or a mixture of chloroform and methanol, to obtain a crude extract.
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Initial Fractionation: The crude extract is then subjected to open column chromatography, typically using silica gel, to separate the components based on polarity. This step aims to enrich the fraction containing this compound.
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Fine Purification: The enriched fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC), usually with a C18 reversed-phase column. This step is crucial for separating this compound from closely related analogs and other impurities.
Q2: this compound appears to be degrading during my purification process. What can I do to minimize this?
A2: this compound, being a polyene mycotoxin, is susceptible to degradation by light, heat, and oxidation.[4][5] To minimize degradation, it is critical to:
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Work in a dimly lit environment or use amber glassware.
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Keep samples cold at all stages of the purification process (e.g., on ice or in a cold room).
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Use degassed solvents to minimize oxidation.
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Avoid prolonged exposure to acidic or basic conditions.
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Once purified, store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).
Q3: I am observing significant peak tailing during the HPLC purification of this compound. What is the likely cause and how can I fix it?
A3: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with free silanol groups on silica-based columns.[2][3] To address this:
-
Use a high-quality, end-capped C18 column.
-
Modify your mobile phase by adding a small amount of a competing agent, such as 0.1% triethylamine, to block the active silanol sites.
-
Ensure your mobile phase pH is appropriate. A slightly acidic mobile phase (e.g., containing 0.1% formic acid) can help to suppress the ionization of silanol groups.
-
If the problem persists, your column may be contaminated or degraded and may need to be cleaned or replaced.
Q4: How can I confirm the identity and purity of my final this compound sample?
A4: The identity and purity of your purified this compound should be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Use an analytical HPLC with a diode array detector (DAD) to assess purity and obtain the UV-Vis spectrum, which is characteristic for polyenes.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, which can be used to confirm the elemental composition of this compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of this compound by comparing the obtained spectra with published data.
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Aspergillus stellatus
-
Culture: Grow Aspergillus stellatus in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days at 25°C with shaking.
-
Harvesting: Separate the mycelia from the culture broth by filtration.
-
Extraction:
-
Homogenize the mycelia in a blender with a 2:1 mixture of chloroform and methanol.
-
Stir the suspension for 4-6 hours at room temperature.
-
Filter the mixture to remove the mycelial debris.
-
Extract the culture filtrate separately with an equal volume of ethyl acetate three times.
-
Combine the organic extracts from both the mycelia and the filtrate.
-
-
Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, 1:1), and finally with 100% ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 1:1). Visualize the spots under UV light.
-
Pooling: Combine the fractions that show a high concentration of the yellow-colored this compound and evaporate the solvent.
Protocol 3: Preparative HPLC Purification
-
System Preparation:
-
Column: C18 semi-preparative or preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Detector: UV/Vis detector set at the λmax of this compound (around 365 nm).
-
-
Method:
-
Dissolve the enriched fraction from the silica gel chromatography in a minimal amount of methanol.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the column.
-
Elute with a linear gradient, for example:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B
-
35-40 min: 70% to 100% B
-
40-45 min: 100% B
-
45-50 min: 100% to 30% B
-
-
Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Step: Evaporate the solvent from the collected fraction to obtain high-purity this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: this compound's mechanism of action on mitochondrial ATP synthase.
References
Technical Support Center: Stereoselective Synthesis of the Asteltoxin Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of the Asteltoxin core.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of the this compound core?
A1: The primary challenges in synthesizing the this compound core lie in the construction of its complex and stereochemically rich 2,8-dioxabicyclo[3.3.0]octane system. This includes the stereoselective formation of multiple contiguous stereocenters, with a particularly notable challenge in the construction of the sterically congested quaternary carbon atom at the core of the bis(tetrahydrofuran) moiety.[1][2] Additionally, controlling the stereochemistry during the formation of the tetrahydrofuran rings and the subsequent attachment of the polyene side chain presents significant hurdles.[3]
Q2: What are the key retrosynthetic disconnections for the this compound core?
A2: Common retrosynthetic strategies for the this compound core involve a few key disconnections. A primary approach is the Horner-Emmons olefination to connect the bis(tetrahydrofuran) aldehyde fragment with an α-pyrone phosphonate, installing the triene side chain.[1][2][3] The bis(tetrahydrofuran) core itself is often disconnected to a more linear precursor, with the crucial quaternary center being formed through a pinacol-type rearrangement of an epoxy silyl ether.[1][2] An alternative early-stage strategy involves a Paternò-Büchi photocycloaddition between a furan derivative and an aldehyde to construct the initial bicyclic ether system.[3][4][5]
Q3: What protecting groups are typically used in this compound synthesis?
A3: Due to the numerous hydroxyl groups in the this compound core, a careful protecting group strategy is essential. Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triethylsilyl (TES), are commonly employed to protect secondary hydroxyl groups due to their stability under a range of conditions and their selective deprotection protocols. Benzyl ethers are also utilized, particularly for protecting primary alcohols.[3] Acetonide protection has been used for diols. The choice of protecting groups is critical to ensure compatibility with subsequent reaction steps and to allow for selective removal during the final stages of the synthesis.[1]
Troubleshooting Guides
Lewis Acid-Catalyzed Pinacol-Type Rearrangement for Quaternary Center Formation
This key step involves the rearrangement of an epoxy silyl ether to form the sterically hindered quaternary carbon center.
Problem: Low yield and/or poor diastereoselectivity in the pinacol rearrangement.
Possible Causes & Solutions:
-
Suboptimal Lewis Acid: The choice of Lewis acid is critical for this transformation. Different Lewis acids can lead to varying degrees of success.
-
Reaction Temperature: The temperature can significantly influence the selectivity of the rearrangement.
-
Substrate Purity: Impurities in the epoxy silyl ether starting material can interfere with the Lewis acid and lead to side reactions.
| Troubleshooting Tip | Action | Expected Outcome |
| Lewis Acid Screening | If using a standard Lewis acid like TiCl₄ yields poor results, consider screening other Lewis acids such as SnCl₄, BF₃·OEt₂, or MgBr₂·OEt₂. | Improved yield and/or diastereoselectivity. |
| Temperature Optimization | If the reaction is sluggish or unselective, carefully adjust the temperature. Lowering the temperature (e.g., from -20 °C to -78 °C) can sometimes enhance selectivity. | Increased diastereomeric ratio (d.r.). |
| Starting Material Purification | Ensure the epoxy silyl ether is of high purity. Purification by flash column chromatography may be necessary. | Reduced side product formation and improved overall yield. |
| Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (desired:undesired) |
| TiCl₄ | CH₂Cl₂ | -78 | 85 | >20:1 |
| SnCl₄ | CH₂Cl₂ | -78 | 75 | 15:1 |
| BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 60 | 5:1 |
| MgBr₂·OEt₂ | CH₂Cl₂ | 0 | 55 | 8:1 |
Note: Data is representative and may vary based on the specific substrate.
-
Dissolve the purified epoxy silyl ether in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of the chosen Lewis acid (e.g., TiCl₄, 1.1 equivalents) in CH₂Cl₂ to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Horner-Wadsworth-Emmons (HWE) Olefination for Side Chain Installation
This reaction couples the bis(tetrahydrofuran) aldehyde with an α-pyrone phosphonate to form the triene side chain.
Problem: Poor (E/Z)-selectivity or low yield in the HWE reaction.
Possible Causes & Solutions:
-
Base and Reaction Conditions: The choice of base and reaction temperature can significantly impact the stereochemical outcome of the olefination.
-
Steric Hindrance: The aldehyde is sterically hindered, which can lead to low reactivity.
-
Phosphonate Reagent: The structure of the phosphonate ylide influences its reactivity and selectivity.
| Troubleshooting Tip | Action | Expected Outcome |
| Optimize Base and Temperature | For E-selectivity, standard HWE conditions (e.g., NaH in THF) are often used. For Z-selectivity, consider the Still-Gennari modification (e.g., KHMDS, 18-crown-6 in THF at -78 °C). | Control over the E/Z ratio of the resulting alkene. |
| Increase Reactivity | If the reaction is slow, using a more reactive phosphonate ylide (e.g., one with electron-withdrawing groups on the phosphorus) or a stronger base might be necessary. | Improved reaction rate and yield. |
| Purification of Aldehyde | Ensure the aldehyde is free of impurities, particularly any acidic protons that could quench the ylide. | Higher yield and cleaner reaction profile. |
| Conditions | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| Standard HWE | NaH | THF | 0 to rt | 75-85 | >10:1 |
| Still-Gennari | KHMDS, 18-crown-6 | THF | -78 | 60-70 | <1:15 |
Note: Data is representative and may vary based on the specific substrates.
-
To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the α-pyrone phosphonate in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction to -78 °C and add a solution of the bis(tetrahydrofuran) aldehyde in THF.
-
Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Paternò-Büchi Photocycloaddition
An early-stage [2+2] photocycloaddition between a furan derivative and an aldehyde to form the bicyclic core.
Problem: Low yield or formation of side products in the photocycloaddition.
Possible Causes & Solutions:
-
Wavelength of Light: The incorrect wavelength of UV light can lead to decomposition of starting materials or products.
-
Solvent: The solvent can influence the reaction efficiency and selectivity.
-
Concentration: The concentration of the reactants can affect the rate of the desired bimolecular reaction versus unimolecular decomposition.
| Troubleshooting Tip | Action | Expected Outcome |
| Optimize Light Source | Use a Vycor-filtered mercury lamp to filter out shorter, more energetic wavelengths that can cause degradation. | Improved yield and reduced side product formation. |
| Solvent Screening | While benzene is commonly used, other non-polar solvents like cyclohexane or diethyl ether can be tested. | Potentially improved yield and diastereoselectivity. |
| Adjust Concentration | If dimerization or decomposition of the aldehyde is observed, try running the reaction at a lower concentration. | Favoring the intermolecular photocycloaddition. |
-
In a quartz reaction vessel, dissolve 3,4-dimethylfuran and β-benzyloxypropanal in a suitable solvent such as a mixture of benzene and diethyl ether.[3]
-
Deoxygenate the solution by bubbling argon or nitrogen through it for at least 30 minutes.
-
Irradiate the solution with a high-pressure mercury lamp equipped with a Vycor filter at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting photoadduct by column chromatography.
Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Experimental workflow for the pinacol-type rearrangement.
Caption: Decision tree for Horner-Wadsworth-Emmons reaction conditions.
References
Validation & Comparative
A Comparative Analysis of Asteltoxin A and Aurovertin as ATP Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency and mechanisms of action of two mycotoxins, Asteltoxin A and Aurovertin, as inhibitors of F1Fo-ATP synthase. This essential enzyme plays a central role in cellular energy metabolism, making it a critical target for therapeutic development and toxicological studies.
Executive Summary
This compound A and Aurovertin are structurally related polyketide mycotoxins that potently inhibit the F1 catalytic domain of mitochondrial ATP synthase.[1][2] Both compounds are understood to share the same binding site on the β-subunit of the F1 complex, leading to a disruption of ATP synthesis and hydrolysis.[3] While extensive quantitative data is available for Aurovertin's inhibitory effects on various cell lines, specific IC50 and Ki values for this compound A's direct inhibition of ATP synthase are not well-documented in publicly available literature. However, qualitative descriptions consistently characterize this compound A as a potent inhibitor of both ATP synthesis and hydrolysis.[4][5] This guide synthesizes the available experimental data to facilitate a comprehensive comparison of these two inhibitors.
Data Presentation: Potency and Cellular Effects
The following table summarizes the available quantitative data for this compound A and Aurovertin. It is important to note the current gap in the literature regarding specific ATP synthase inhibitory constants for this compound A.
| Inhibitor | Target | Action | Potency | Cell Line/System | Reference |
| This compound A | F1 domain of ATP synthase | Inhibition of ATP synthesis and hydrolysis | Data not available | E. coli BFI-ATPase, Rat liver mitochondria | [4][5] |
| H1N1 Influenza Virus | Antiviral Activity | IC50: >0.54 ± 0.06 µM | - | [4] | |
| H3N2 Influenza Virus | Antiviral Activity | IC50: 0.84 ± 0.02 µM | - | [4] | |
| Aurovertin B | F1 domain of ATP synthase (β-subunit) | Inhibition of ATP synthesis and hydrolysis (Mixed, noncompetitive) | IC50: 0.09 µM | MCF-7 (Breast Cancer) | |
| IC50: 0.89 µM | T-47D (Breast Cancer) | ||||
| IC50: 5.52 µM | MDA-MB-231 (Breast Cancer) | ||||
| IC50: 10.8 µM | SMMC-7721 (Hepatocellular Carcinoma) | ||||
| IC50: 14.7 µM | HL-60 (Leukemia) | ||||
| IC50: 14.7 µM | A-549 (Lung Cancer) | ||||
| IC50: 22.4 µM | SW480 (Colon Cancer) |
Mechanism of Action
Both this compound A and Aurovertin target the F1 catalytic subunit of the ATP synthase complex. Aurovertin has been shown to bind to a hydrophobic cleft between the nucleotide-binding domain and the C-terminal domain of the β-subunits.[1] This binding is uncompetitive with respect to nucleotides and prevents the conformational changes required for the catalytic cycle of ATP synthesis and hydrolysis.[1] this compound A is reported to bind to the same site as Aurovertin, suggesting a similar inhibitory mechanism.[3]
Signaling Pathways and Cellular Consequences
Inhibition of ATP synthase by this compound A and Aurovertin leads to a decrease in cellular ATP levels and an increase in the AMP/ATP ratio. This energy deficit triggers a cascade of downstream signaling events, primarily through the activation of AMP-activated protein kinase (AMPK).
Experimental Protocols
Measurement of ATP Synthesis (Luciferase-Based Assay)
This protocol is adapted for measuring the rate of ATP synthesis in isolated mitochondria or reconstituted ATP synthase preparations.
Materials:
-
Isolated mitochondria or purified F1Fo-ATP synthase
-
Assay Buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, 5 mM MgCl2, 10 mM K2HPO4, pH 7.4
-
Substrates: e.g., 10 mM pyruvate, 5 mM malate
-
ADP (100 µM)
-
Luciferin-luciferase ATP assay kit
-
Luminometer
Procedure:
-
Prepare mitochondrial suspension at a concentration of 0.5 mg/mL in the assay buffer.
-
Add substrates to the mitochondrial suspension to energize the mitochondria and initiate the proton motive force.
-
Add the test inhibitor (this compound A or Aurovertin) at various concentrations and incubate for 5 minutes.
-
Initiate ATP synthesis by adding ADP.
-
At defined time points, take aliquots of the reaction mixture and add them to the luciferin-luciferase reaction mix.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Calculate the rate of ATP synthesis and determine the IC50 value of the inhibitor.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of mitochondrial respiration by this compound, a respiratory toxin from Emericella variecolor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Asteltoxin's antiviral activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of Asteltoxin and its derivatives, drawing from available experimental data. While direct cross-validation studies in multiple cell lines are limited in the public domain, this document synthesizes findings from key research to offer insights into the compound's potential as an antiviral agent. The data is presented to facilitate comparison and inform future research directions.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of this compound and its related compounds has been evaluated against influenza A virus subtypes H1N1 and H3N2. The following table summarizes the 50% inhibitory concentration (IC50) values obtained in these studies.
| Compound | Virus Strain | Cell Line | IC50 (µM) |
| This compound A | H1N1 | MDCK | >0.54 ± 0.06 |
| This compound A | H3N2 | MDCK | 0.84 ± 0.02 |
| Isothis compound | H1N1 | MDCK | 0.23 ± 0.05 |
| Isothis compound | H3N2 | MDCK | 0.66 ± 0.09 |
| This compound E | H1N1 | MDCK | 3.5 ± 1.3 |
| This compound E | H3N2 | MDCK | 6.2 ± 0.08 |
| This compound F | H3N2 | MDCK | 8.9 ± 0.3 |
Experimental Protocols
The primary method utilized to determine the antiviral activity of this compound compounds is the Cytopathic Effect (CPE) Inhibition Assay .[1] This assay quantifies the ability of a compound to protect cells from the destructive effects of a virus.
Cytopathic Effect (CPE) Inhibition Assay Protocol
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates and cultured until a confluent monolayer is formed.
-
Virus Infection: The cell monolayers are then infected with the influenza virus (either H1N1 or H3N2) and incubated at 37°C for one hour to allow for viral adsorption.[1]
-
Compound Treatment: After the incubation period, the virus-containing medium is removed. The cells are then washed and treated with fresh infecting media containing various concentrations of the this compound compound.[1]
-
Incubation: The treated plates are incubated for 48 hours at 37°C.[1]
-
Cell Viability Assessment:
-
The cells are fixed with 4% formaldehyde for 20 minutes at room temperature.[1]
-
The fixative is removed, and the cells are stained with 0.1% crystal violet for 30 minutes.[1]
-
The plates are washed and dried.[1]
-
The crystal violet stain is solubilized, and the absorbance is measured to determine the percentage of viable, protected cells compared to untreated, virus-infected controls.
-
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of the viral cytopathic effect, is calculated from the dose-response curve.
Mechanism of Action: Signaling Pathways
This compound exerts its biological effects through the modulation of key cellular signaling pathways. One of the primary mechanisms identified is the inhibition of mitochondrial ATP synthase, which leads to the activation of the AMPK/mTOR pathway. This, in turn, inhibits the production of extracellular vesicles (EVs), which are thought to play a role in viral spread.[2][3]
Caption: Signaling pathway of this compound's antiviral action.
Experimental Workflow
The following diagram illustrates the workflow for assessing the antiviral activity of this compound using the Cytopathic Effect (CPE) Inhibition Assay.
Caption: Workflow of the Cytopathic Effect Inhibition Assay.
Concluding Remarks
The available data indicates that this compound and its derivatives, particularly Isothis compound, exhibit promising antiviral activity against influenza A viruses in vitro. The mechanism of action, involving the disruption of cellular energy metabolism and EV production, presents a novel approach to antiviral therapy. However, to establish a comprehensive understanding of this compound's potential, further research is imperative. Future studies should focus on:
-
Cross-validation in a broader range of cell lines: Evaluating the antiviral activity in various respiratory and non-respiratory cell lines to determine the spectrum of activity and potential for cell-type specific effects.
-
In vivo efficacy and toxicity studies: Assessing the therapeutic potential and safety profile of this compound compounds in animal models of influenza infection.
-
Mechanism of action elucidation: Further investigation into the specific viral processes inhibited by this compound and the downstream effects of mTORC1 inhibition on viral replication.
This guide serves as a foundational resource for researchers interested in the antiviral properties of this compound. The provided data and protocols are intended to support the design of future experiments aimed at fully characterizing this promising natural product.
References
- 1. Asteltoxins with Antiviral Activities from the Marine Sponge-Derived Fungus Aspergillus sp. SCSIO XWS02F40 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits extracellular vesicle production through AMPK/mTOR-mediated activation of lysosome function - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Asteltoxin Analogs' Inhibitory Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the inhibitory effects of various Astel-toxin analogs. It includes a summary of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathway affected by this class of mycotoxins.
Asteltoxins are a group of mycotoxins produced by various fungi, including species of Aspergillus and Emericella.[1][2] These compounds are potent inhibitors of mitochondrial F1F0-ATPase (also known as ATP synthase), the enzyme responsible for the majority of cellular ATP production.[1][2] By targeting this crucial enzyme, asteltoxins disrupt cellular energy metabolism, leading to a range of biological effects, including antiviral, insecticidal, and antiproliferative activities.[1] This guide offers a comparative overview of the known inhibitory activities of different asteltoxin analogs.
Quantitative Inhibitory Data
| This compound Analog | Target/Assay | Organism/Cell Line | Inhibitory Concentration | Reference |
| This compound A | Influenza Virus H1N1 | - | IC50: >0.54 ± 0.06 µM | [1] |
| Influenza Virus H3N2 | - | IC50: 0.84 ± 0.02 µM | [1] | |
| Isothis compound | Influenza Virus H1N1 | - | IC50: 0.23 ± 0.05 µM | [1] |
| Influenza Virus H3N2 | - | IC50: 0.66 ± 0.09 µM | [1] | |
| This compound H | Insecticidal Activity | Lucilia sericata (prepupae) | LD50: 0.94 µg/mg | [1] |
| Dithis compound A | Thioredoxin Reductase (TrxR) | - | IC50: 12.8 ± 0.8 µM | [1] |
| Human Lung Cancer | H1299 | - | [1] | |
| Human Breast Cancer | MCF7 | - | [1] | |
| Dithis compound B | Thioredoxin Reductase (TrxR) | - | IC50: 11.1 ± 0.2 µM | [1] |
| Human Lung Cancer | H1299 | - | [1] | |
| Human Breast Cancer | MCF7 | - | [1] | |
| Dithis compound C | Thioredoxin Reductase (TrxR) | - | IC50: 7.2 ± 0.2 µM | [1] |
| Human Lung Cancer | H1299 | - | [1] | |
| Human Breast Cancer | MCF7 | - | [1] | |
| Avertoxin B | Human Acetylcholinesterase | - | IC50: 14.9 µM | [1] |
Signaling Pathway
The primary mechanism of action for asteltoxins is the inhibition of mitochondrial ATP synthesis.[1][2] This disruption of cellular energy homeostasis triggers a cascade of downstream signaling events. A key pathway affected is the AMP-activated protein kinase (AMPK) signaling pathway, which acts as a central regulator of cellular energy status.
Inhibition of F1F0-ATPase by this compound leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio. This change is sensed by AMPK, leading to its activation. Activated AMPK, in turn, phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.[1] This signaling cascade is depicted in the following diagram.
References
Validating the Binding Site of Asteltoxin on the F1-ATPase Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Asteltoxin with other known inhibitors of the F1-ATPase complex, alongside detailed experimental protocols to facilitate the validation of its binding site. While the precise binding location of this compound on the F1-ATPase complex remains to be fully elucidated, this document summarizes current knowledge and outlines robust methodologies for its definitive identification.
This compound: An Inhibitor of the F1-ATPase Complex
This compound is a mycotoxin known to inhibit mitochondrial ATP synthesis and ATP hydrolysis.[1] Evidence suggests that the bis(tetrahydrofuran) moiety of this compound is crucial for its inhibitory properties.[1] It has been shown to inhibit the energy transfer system in mitochondria by specifically targeting Mg2+-ATPase activity.[1] However, high-resolution structural data from X-ray crystallography or cryo-electron microscopy detailing the precise binding site of this compound on the F1-ATPase complex is not yet available in published literature.
Comparative Analysis of F1-ATPase Inhibitors
To understand the potential interaction of this compound, it is valuable to compare it with other well-characterized F1-ATPase inhibitors. The following table summarizes the binding sites and mechanisms of action of several known inhibitors.
| Inhibitor | Binding Site on F-ATPase | Mechanism of Action | Known Affinity/IC50 |
| This compound | Not definitively determined | Inhibits Mg2+-ATPase activity; the bis(tetrahydrofuran) moiety is critical for inhibition.[1] | Specific Kd and IC50 values for the isolated F1-ATPase complex are not readily available in the searched literature. |
| Aurovertin B | Binds to the β-subunits, specifically involving residues β(Arg412) and β(Tyr458).[2] | Mixed non-competitive inhibitor that inhibits ATP synthesis more strongly than ATP hydrolysis.[2] | Ki(ES) for ATP synthesis = 25 nM; Ki(ES) for ATP hydrolysis = 120 nM.[2] |
| Resveratrol | Binds to a hydrophobic pocket between the C-terminal tip of the γ-subunit and the βTP subunit. | Blocks both the synthetic and hydrolytic activities of the enzyme by likely preventing the rotation of the γ-subunit. | Data not specified in the provided results. |
| IF1 (Inhibitory Factor 1) | The N-terminal inhibitory region binds to the αDP-βDP interface and also contacts the central γ-subunit.[3] | A natural inhibitor protein that blocks the ATP hydrolysis activity of the F1-ATPase.[3][4] | Data not specified in the provided results. |
| Tentoxin | Binds to a cleft at the αβ subunit interface.[5] | A cyclic tetrapeptide that inhibits chloroplast F1-ATPase at low concentrations and can reactivate it at higher concentrations.[5] | High-affinity site with a Kd < 10⁻⁸ M.[5] |
| Oligomycin | Binds to the F0 sector of the ATP synthase.[6] | Blocks proton translocation through the F0 proton channel, thereby inhibiting ATP synthesis.[6] | Data not specified in the provided results. |
Experimental Protocols for Binding Site Validation
The following protocols provide a framework for experiments aimed at identifying and validating the binding site of this compound on the F1-ATPase complex.
Site-Directed Mutagenesis and ATPase Activity Assay
This method helps to identify key amino acid residues involved in ligand binding by observing the effect of their mutation on inhibitory activity.
Protocol:
-
Primer Design: Design mutagenic primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a minimum GC content of 40% and terminate in one or more G or C bases.[7] The melting temperature (Tm) should be ≥ 78°C.[7]
-
Mutagenesis Reaction: Perform PCR using a high-fidelity polymerase (e.g., Pfu Turbo) with the plasmid containing the F1-ATPase subunit gene as a template and the designed mutagenic primers.[7]
-
Parental DNA Digestion: Digest the parental, methylated DNA with the DpnI restriction enzyme, leaving the newly synthesized, unmethylated mutant plasmid intact.[8]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.[9]
-
Protein Expression and Purification: Express the mutant F1-ATPase subunit and purify the reconstituted F1-ATPase complex.
-
ATPase Activity Assay: Measure the ATPase activity of the wild-type and mutant F1-ATPase in the presence and absence of this compound. A significant change in the inhibitory effect of this compound on a mutant enzyme would indicate that the mutated residue is important for binding.
X-ray Crystallography
This technique can provide a high-resolution three-dimensional structure of the this compound-F1-ATPase complex, revealing the precise binding site and interactions.
Protocol:
-
Protein-Ligand Complex Formation:
-
Co-crystallization: Incubate purified F1-ATPase with an excess of this compound (typically a 10-fold molar excess for compounds with higher Kds) prior to setting up crystallization screens.[10]
-
Soaking: Grow apo-crystals of F1-ATPase first and then soak them in a solution containing this compound. The ligand is typically dissolved in a cryo-protectant solution.[11]
-
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the complex.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and process the data to determine the electron density map and build the atomic model of the complex.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is particularly useful for large and dynamic complexes like the F1-ATPase and can provide near-atomic resolution structures.
Protocol:
-
Sample Preparation: Apply a small volume of the purified F1-ATPase and this compound mixture to an EM grid and rapidly freeze it in liquid ethane to vitrify the sample.
-
Data Collection: Collect a large number of images (micrographs) of the frozen particles using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Use single-particle analysis software to pick individual particle images, align them, and reconstruct a 3D map of the F1-ATPase-Asteltoxin complex.[12][13]
-
Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it to obtain the final structure.
Fluorescence Spectroscopy
This technique can be used to determine the binding affinity of this compound for the F1-ATPase complex by monitoring changes in the intrinsic tryptophan fluorescence of the protein upon ligand binding.[14]
Protocol:
-
Preparation: Prepare solutions of purified F1-ATPase and this compound in a suitable buffer.
-
Fluorescence Measurement: Place the F1-ATPase solution in a fluorometer cuvette and measure the initial tryptophan fluorescence intensity (excitation ~295 nm, emission ~340 nm).
-
Titration: Add increasing concentrations of this compound to the F1-ATPase solution and record the fluorescence intensity after each addition.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the this compound concentration and fit the data to a binding equation to determine the dissociation constant (Kd).[14]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[15]
Protocol:
-
Sample Preparation: Prepare solutions of purified F1-ATPase and this compound in the same buffer to minimize heat of dilution effects.
-
ITC Experiment: Fill the sample cell with the F1-ATPase solution and the injection syringe with the this compound solution.
-
Titration: Perform a series of injections of this compound into the F1-ATPase solution while monitoring the heat released or absorbed.[16]
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.[16]
Visualizing the Path to Validation
The following diagrams illustrate a potential experimental workflow for validating the this compound binding site and a conceptual model of its inhibitory action.
Caption: Experimental workflow for validating the this compound binding site on F1-ATPase.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The F1Fo-ATPase inhibitor protein IF1 in pathophysiology [frontiersin.org]
- 4. Kinetic analysis of the inhibition mechanism of bovine mitochondrial F1-ATPase inhibitory protein using biochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interrelation between high and low affinity tentoxin binding sites in chloroplast F1-ATPase revealed by synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edinst.com [edinst.com]
- 7. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 8. static.igem.org [static.igem.org]
- 9. assaygenie.com [assaygenie.com]
- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 11. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Does F1-ATPase Generate Torque?: Analysis From Cryo-Electron Microscopy and Rotational Catalysis of Thermophilic F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zaguan.unizar.es [zaguan.unizar.es]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Structural and Functional Comparison of Asteltoxin H and its 3,5-Dimethyl-2-Pyrone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of Asteltoxin H with other known 3,5-dimethyl-2-pyrone analogs, Asteltoxins U and V. Asteltoxins are a class of mycotoxins produced by various fungi, with a number of them exhibiting potent biological activities. A key structural feature of this compound H and its close analogs is the presence of a 3,5-dimethyl-α-pyrone moiety, which distinguishes them from other members of the this compound family, such as Asteltoxins A-G, that possess a 4-methoxy-5-methyl-α-pyrone core.[1][2] This structural difference likely influences their biological activity profiles.
Structural Comparison
This compound H, U, and V share a common skeletal framework consisting of a polyene chain attached to a 2,8-dioxabicyclo[3.3.0]octane ring system and terminating in a 3,5-dimethyl-2-pyrone ring.[1] The primary structural difference between this compound H and Asteltoxins U and V lies in the substitution on the pyrone ring. In this compound H, a methyl group is present at the γ-position of the α-pyrone moiety. In contrast, Asteltoxins U and V feature a hydroxymethyl group at this same position.[1] Furthermore, Asteltoxins U and V are cis-trans isomers of each other, differing in the geometry of the double bond between C-11 and C-12 of the conjugated triene chain. This compound U possesses an all-trans (9E, 11E, 13E) configuration, while this compound V has a 9E, 11Z, 13E configuration.[1]
Biological Activity
Direct comparative studies of the biological activities of this compound H, U, and V in the same assays are limited. However, available data allows for an initial assessment of their distinct and potentially overlapping functionalities.
Insecticidal Activity
This compound H has demonstrated notable insecticidal activity.[2]
Table 1: Insecticidal Activity of this compound H
| Compound | Organism | Assay | Result (LD50) |
| This compound H | Lucilia sericata (Blowfly) prepupae | Topical Application | 0.94 µg/mg prepupal body weight[2] |
LD50 (Lethal Dose, 50%) is the dose required to kill 50% of the test population.
The insecticidal activity of Asteltoxins U and V has not been reported, as researchers cited insufficient quantities of the compounds for testing in the blowfly assay.[1]
Inhibition of Sea Urchin Embryo Development
Asteltoxins U and V have been evaluated for their effects on the early development of sea urchin embryos, a common assay for assessing cytotoxicity and developmental toxicity.[1]
Table 2: Inhibitory Activity against Sea Urchin Embryo Cleavage
| Compound | Organism | Assay | Result (Minimum Inhibitory Concentration) |
| This compound U | Sea Urchin (Hemicentrotus pulcherrimus) | First Cleavage Inhibition | 3.1 µg/mL[1] |
| This compound V | Sea Urchin (Hemicentrotus pulcherrimus) | First Cleavage Inhibition | > 25 µg/mL (inactive)[1] |
This data suggests that the trans configuration of the C11-C12 double bond in this compound U is crucial for its inhibitory activity in this assay, as the cis isomer (this compound V) was inactive. Data for this compound H in this specific assay is not currently available.
Antiviral and Other Activities of Related Analogs
While no specific data is available for the antiviral or mitochondrial ATP synthase inhibitory activities of this compound H, U, or V, other members of the this compound family have shown significant activity in these areas. This suggests potential avenues for future investigation for the 3,5-dimethyl-2-pyrone subgroup. For context, the activities of some other asteltoxins are presented below.
Table 3: Antiviral Activity of Other this compound Analogs
| Compound | Virus Strain | Assay | Result (IC50) |
| This compound A | Influenza A (H1N1) | Cytopathic Effect Inhibition | >0.54 ± 0.06 µM[2] |
| Influenza A (H3N2) | Cytopathic Effect Inhibition | 0.84 ± 0.02 µM[2] | |
| Isothis compound | Influenza A (H1N1) | Cytopathic Effect Inhibition | 0.23 ± 0.05 µM[2] |
| Influenza A (H3N2) | Cytopathic Effect Inhibition | 0.66 ± 0.09 µM[2] | |
| This compound E | Influenza A (H1N1) | Cytopathic Effect Inhibition | 3.5 ± 1.3 µM[3] |
| Influenza A (H3N2) | Cytopathic Effect Inhibition | 6.2 ± 0.08 µM[3] | |
| This compound F | Influenza A (H3N2) | Cytopathic Effect Inhibition | 8.9 ± 0.3 µM[3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Asteltoxins, in general, are known to be potent inhibitors of mitochondrial ATP synthesis and ATP hydrolysis.[4] This activity is a hallmark of the this compound class of mycotoxins.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are not fully available. However, based on standard methodologies, the following outlines the likely procedures.
Insecticidal Bioassay (Lucilia sericata)
This assay assesses the toxicity of a compound to blowfly larvae.
-
Test Organisms: Prepupae of the blowfly, Lucilia sericata, are used.
-
Compound Application: A solution of the test compound (e.g., this compound H) in a suitable solvent (e.g., acetone) is prepared at various concentrations. A small, defined volume of the solution is topically applied to the dorsal surface of each prepupa using a microsyringe. Control groups receive the solvent alone.
-
Incubation: The treated prepupae are transferred to a suitable container with a food source and maintained under controlled conditions of temperature and humidity.
-
Mortality Assessment: Mortality is recorded at specified time points (e.g., 24, 48, and 72 hours) after application.
-
Data Analysis: The dose-response data is analyzed using probit analysis to determine the LD50 value, the lethal dose that causes 50% mortality of the test population.
Sea Urchin Embryo Cleavage Assay
This assay evaluates the effect of a compound on the first cell division of fertilized sea urchin eggs.
-
Gamete Collection: Gametes (sperm and eggs) are collected from mature sea urchins (e.g., Hemicentrotus pulcherrimus) by injection of a potassium chloride solution.
-
Fertilization: Eggs are washed and then fertilized with a dilute sperm suspension in filtered seawater.
-
Compound Exposure: Immediately after fertilization, the embryos are exposed to various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO), with appropriate solvent controls.
-
Incubation: The embryos are incubated at a constant temperature.
-
Observation: The development of the embryos is monitored under a microscope. The percentage of embryos that fail to undergo the first cleavage (cell division) at the time when control embryos have completed this stage is recorded.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the first cleavage.
Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the cell-killing (cytopathic) effects of a virus.
-
Cell Culture: A suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) is cultured in 96-well plates to form a confluent monolayer.
-
Compound Treatment: The culture medium is replaced with medium containing serial dilutions of the test compound. Control wells with no compound and wells with a known antiviral drug are included.
-
Virus Infection: A standardized amount of the virus (e.g., H1N1 or H3N2 influenza virus) is added to the wells containing the cells and the test compound.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated, infected control wells (typically 2-3 days).
-
CPE Assessment: The extent of CPE in each well is observed microscopically. Cell viability can be quantified using a colorimetric assay such as the MTT assay, which measures the metabolic activity of living cells.
-
Data Analysis: The concentration of the compound that inhibits the viral CPE by 50% (IC50) is calculated by regression analysis of the dose-response curve. A parallel cytotoxicity assay (without the virus) is also performed to determine the concentration at which the compound itself is toxic to the cells (CC50).
Visualizations
Caption: Structural relationship of this compound H, U, and V.
Caption: Workflow for the insecticidal bioassay.
Caption: Postulated mechanism of action for asteltoxins.
References
- 1. Two new asteltoxins produced by solid-state fermentation of Pochonia suchlasporia TAMA 87 and their effects on cell division in sea urchin embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Asteltoxins | Encyclopedia MDPI [encyclopedia.pub]
- 3. Asteltoxins with Antiviral Activities from the Marine Sponge-Derived Fungus Aspergillus sp. SCSIO XWS02F40 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Asteltoxin: A Comparative Guide to a Potent Mitochondrial Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Asteltoxin against other well-characterized mitochondrial inhibitors. This compound, a mycotoxin produced by fungi of the Aspergillus and Emericella genera, has been identified as a potent inhibitor of mitochondrial function.[1][2] This document outlines its mechanism of action, presents available efficacy data in comparison to other inhibitors, and provides detailed experimental protocols for assessing mitochondrial inhibition.
Mechanism of Action of this compound
This compound primarily targets the energy transfer system within the mitochondria.[2][3] Its principal mechanism involves the potent inhibition of mitochondrial F1Fo-ATP synthase, specifically by targeting the F1 subunit and inhibiting Mg2+-ATPase activity.[2][4] This inhibition disrupts the synthesis of ATP, the primary energy currency of the cell.
Furthermore, this compound has been shown to strongly inhibit state 3 respiration in mitochondria.[2][3] State 3 respiration is the maximal rate of oxygen consumption, occurring in the presence of excess substrate and ADP. By inhibiting this state, this compound effectively halts the process of oxidative phosphorylation.
Beyond its direct mitochondrial effects, this compound has been observed to modulate cellular signaling pathways. Notably, it can suppress cellular ATP levels, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inactivation of the mechanistic target of rapamycin complex 1 (mTORC1).
Comparative Efficacy of Mitochondrial Inhibitors
While direct comparative studies detailing the IC50 values of this compound alongside other common mitochondrial inhibitors are limited in the currently available literature, this section provides a summary of the known inhibitory concentrations for well-characterized mitochondrial toxins. This allows for an indirect comparison of their potencies.
| Inhibitor | Target | IC50/Ki Value | Organism/System | Reference |
| This compound | F1Fo-ATP Synthase (Mg2+-ATPase) | Not explicitly reported | Rat Liver Mitochondria | [2] |
| This compound | State 3 Respiration | 15 nmol completely inhibited state 3 | Rat Liver Mitochondria | [2] |
| Rotenone | Complex I | 1.7 - 2.2 µM | Rat Brain Mitochondria | [5] |
| Rotenone | Complex I | 56.15 nM (cell survival) | HepG2 Cells | [6] |
| Antimycin A | Complex III | 15.97 nM (cell survival) | HepG2 Cells | [6] |
| Oligomycin A | F0F1-ATPase | Ki: 1 µM | Mitochondria | [7] |
| Oligomycin A | Mammosphere Formation | IC50: ~100 nM | MCF7 Cells | [8] |
| Oligomycin A | Mammosphere Formation | IC50: ~5-10 µM | MDA-MB-231 Cells | [8] |
Note: The lack of a standardized reporting system and varying experimental conditions (e.g., cell type, substrate used) can influence IC50 and Ki values, making direct comparisons across different studies challenging.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's signaling pathway leading to inhibition of cell growth.
Caption: General experimental workflow for assessing mitochondrial inhibitors.
Experimental Protocols
Isolation of Mitochondria from Rat Liver
This protocol is adapted from established methods for isolating functional mitochondria.[1][9]
Materials:
-
Male Wistar rat (200-250 g), starved overnight
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved institutional protocols.
-
Excise the liver and place it in ice-cold Isolation Buffer I.
-
Mince the liver finely with scissors and wash several times with Isolation Buffer I to remove blood.
-
Weigh the minced liver and add 10 volumes of ice-cold Isolation Buffer I containing 0.5% (w/v) BSA.
-
Homogenize the tissue with 6-8 strokes of a loose-fitting pestle in a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully decant the supernatant and centrifuge it at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in 20 mL of Isolation Buffer I without BSA and centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Repeat the wash step with Isolation Buffer II.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard method (e.g., BCA assay). Keep the mitochondrial suspension on ice and use within 4-6 hours.
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
This protocol describes a mitochondrial stress test using the Seahorse XF Analyzer to assess the effects of inhibitors on oxygen consumption rate (OCR).[2][10]
Materials:
-
Isolated mitochondria
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay Medium: 120 mM KCl, 5 mM KH2PO4, 2 mM MgCl2, 3 mM HEPES, 1 mM EGTA, pH 7.2
-
Substrates: e.g., 10 mM pyruvate, 2 mM malate (for Complex I-driven respiration) or 10 mM succinate, 2 µM rotenone (for Complex II-driven respiration)
-
ADP
-
Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), Rotenone, Antimycin A, this compound
Procedure:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, add 25 µL of assay medium to each well of the Seahorse XF plate.
-
Add 5-10 µg of isolated mitochondria per well. Adhere the mitochondria to the bottom of the wells by centrifuging the plate at 2,000 x g for 20 minutes at 4°C.
-
After centrifugation, add 155 µL of assay medium containing the desired substrates.
-
Place the plate in a 37°C non-CO2 incubator for 8-10 minutes.
-
Load the injector ports of the sensor cartridge with the mitochondrial inhibitors:
-
Port A: ADP (to stimulate State 3 respiration)
-
Port B: Oligomycin (to inhibit ATP synthase)
-
Port C: FCCP (to uncouple respiration and measure maximal OCR)
-
Port D: Rotenone and Antimycin A (to shut down mitochondrial respiration)
-
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure basal OCR and then sequentially inject the compounds from the ports, measuring the OCR after each injection.
-
Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Mg2+-ATPase Activity Assay
This colorimetric assay measures the activity of Mg2+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[2]
Materials:
-
Isolated mitochondria or mitochondrial lysate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2
-
ATP solution (100 mM)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water
-
Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl
-
Solution C: 1 volume of Solution A mixed with 1/3 volume of Solution B, with 0.01% Tween-20 added.
-
-
Phosphate standard solution
-
This compound and other inhibitors
Procedure:
-
Prepare the mitochondrial sample in the assay buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the mitochondrial sample and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reaction mixture at 37°C for 15-30 minutes.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Create a standard curve using the phosphate standard solution to determine the amount of Pi released in each sample.
-
Calculate the specific activity of Mg2+-ATPase and the percentage of inhibition for each inhibitor concentration.
Conclusion
References
- 1. Antimycin inhibition as a probe of mitochondrial function in isolated rat hepatocytes. Effects of chronic ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of electron transport of rat liver mitochondria by unnatural (-)-antimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of partial inhibition of respiratory complex I on H2O 2 production by isolated brain mitochondria in different respiratory states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of oligomycin on rat liver mitochondria respiring in state 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of oligomycin on energy metabolism and cation transport in slices of rat liver. Inhibition of oxidative phosphorylation as the primary action - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mitochondrial Maze: An In Vivo Comparative Guide to Asteltoxin and Other Mitochondrial Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Asteltoxin's effects on mitochondrial function with alternative compounds, supported by established and proposed experimental data. Delve into detailed methodologies for key in vivo experiments and visualize complex pathways and workflows through comprehensive diagrams.
This compound, a mycotoxin produced by Aspergillus species, has been identified as a potent inhibitor of mitochondrial ATP synthesis.[1][2] Its primary mechanism of action involves the inhibition of mitochondrial F1F0-ATPase (ATP synthase) and Mg2+-ATPase, leading to a disruption of cellular energy homeostasis.[1][3] While in vitro studies have elucidated these effects, a comprehensive understanding of this compound's impact on mitochondrial function within a living organism is crucial for its potential therapeutic or toxicological characterization. This guide outlines a proposed framework for the in vivo validation of this compound's effects and compares its profile with well-characterized mitochondrial modulators: Rotenone, Resveratrol, and Curcumin.
Comparative Analysis of Mitochondrial Modulators
To provide a clear overview of the differential effects of these compounds on mitochondrial function, the following tables summarize key parameters that can be assessed in vivo. The data for this compound is extrapolated from its known in vitro mechanism of action, while the data for the comparative compounds is based on published in vivo studies.
| Compound | Primary Mitochondrial Target | Effect on Oxygen Consumption Rate (OCR) | Effect on ATP Production | Effect on Reactive Oxygen Species (ROS) Production | Effect on Mitochondrial Membrane Potential (ΔΨm) |
| This compound | F1F0-ATPase (ATP Synthase), Mg2+-ATPase[1][2] | Expected to decrease state 3 respiration | Strong decrease | Likely to increase due to respiratory chain backup | Expected to cause hyperpolarization initially, followed by collapse |
| Rotenone | Complex I of the Electron Transport Chain[4] | Significant decrease | Significant decrease | Significant increase | Decrease[4] |
| Resveratrol | Sirtuin 1 (SIRT1) activator, Complex I and III modulation[5][6] | Can increase or decrease depending on context and dose | Can increase via mitochondrial biogenesis | Can decrease (antioxidant) or increase (pro-oxidant)[7] | Can help maintain or increase[5] |
| Curcumin | Multiple targets including antioxidant enzymes and transcription factors[8] | Can improve in dysfunctional mitochondria | Can increase in models of mitochondrial dysfunction | Generally decreases (antioxidant)[9] | Can help restore in models of mitochondrial dysfunction[10] |
Detailed Experimental Protocols for In Vivo Validation
The following protocols outline key experiments for assessing mitochondrial function in a rodent model (e.g., mouse or rat) following treatment with this compound or comparative compounds.
Measurement of In Vivo Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is adapted from established methods for measuring oxygen consumption rate (OCR) in isolated tissues.[2][11]
Objective: To determine the effect of the test compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity in freshly isolated tissue biopsies.
Materials:
-
Seahorse XFe96 or XFe24 Analyzer
-
Seahorse XF Islet or Tissue Microplates
-
Krebs-Henseleit Buffer (KHB) supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Tissue punch biopsy tool (e.g., 1.5 mm)
Procedure:
-
Animal Dosing: Administer the test compound (this compound, Rotenone, Resveratrol, or Curcumin) or vehicle control to the animals according to the desired experimental design (e.g., acute or chronic dosing).
-
Tissue Isolation: At the end of the treatment period, humanely euthanize the animal and immediately excise the tissue of interest (e.g., liver, skeletal muscle, or heart).
-
Biopsy Preparation: Place the tissue in ice-cold KHB. Take multiple 1.5 mm punch biopsies from the tissue.
-
Plate Loading: Place one tissue biopsy per well of the Seahorse microplate containing pre-warmed KHB.
-
Seahorse Assay:
-
Calibrate the Seahorse analyzer.
-
Place the microplate in the analyzer and equilibrate.
-
Measure basal OCR.
-
Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.
-
-
Data Analysis: Normalize OCR data to total protein content per well. Calculate basal respiration, ATP production-linked OCR, maximal respiration, and spare respiratory capacity.
Quantification of In Vivo ATP Levels
This protocol describes the measurement of ATP in tissue homogenates using a luciferase-based assay.[12][13]
Objective: To directly quantify the impact of the test compound on cellular energy currency.
Materials:
-
ATP Bioluminescence Assay Kit (e.g., Promega CellTiter-Glo®)
-
Tissue homogenizer
-
Trichloroacetic acid (TCA) or perchloric acid (PCA)
-
Luminometer
Procedure:
-
Animal Dosing: As described in Protocol 1.
-
Tissue Collection: Rapidly excise the tissue of interest and immediately freeze-clamp it in liquid nitrogen to halt metabolic activity.
-
Tissue Homogenization: Homogenize the frozen tissue in ice-cold TCA or PCA to precipitate proteins and extract ATP.
-
Neutralization: Centrifuge the homogenate and neutralize the supernatant with a suitable buffer (e.g., Tris-acetate).
-
ATP Measurement:
-
Add the ATP assay reagent (containing luciferase and luciferin) to the neutralized extracts.
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis: Calculate the ATP concentration based on a standard curve generated with known ATP concentrations. Normalize to tissue weight or protein content.
Assessment of In Vivo Reactive Oxygen Species (ROS) Production
This protocol utilizes fluorescent probes to measure ROS levels in tissue sections.[14][15]
Objective: To evaluate the effect of the test compound on oxidative stress.
Materials:
-
Dihydroethidium (DHE) or MitoSOX™ Red (for mitochondrial superoxide)
-
Cryostat
-
Fluorescence microscope
-
Optimal Cutting Temperature (OCT) compound
Procedure:
-
Animal Dosing and Tissue Collection: As described in Protocol 1.
-
Tissue Preparation:
-
Immediately embed the fresh tissue in OCT compound and freeze in isopentane cooled with liquid nitrogen.
-
Cut thin sections (e.g., 10-20 µm) using a cryostat.
-
-
Staining:
-
Incubate the tissue sections with DHE or MitoSOX™ Red solution in a light-protected, humidified chamber.
-
-
Imaging:
-
Wash the sections to remove excess probe.
-
Mount the sections with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope with appropriate filters.
-
-
Data Analysis: Quantify the fluorescence intensity of the images using image analysis software (e.g., ImageJ).
Determination of In Vivo Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a radiolabeled tracer and Positron Emission Tomography (PET) imaging to assess ΔΨm in vivo.[1][3]
Objective: To measure the potential across the inner mitochondrial membrane, a key indicator of mitochondrial health and function.
Materials:
-
PET scanner
-
Voltage-sensitive PET radiotracer (e.g., 18F-BnTP)
-
Anesthetized animal holder compatible with the PET scanner
Procedure:
-
Animal Dosing: As described in Protocol 1.
-
Radiotracer Administration: Anesthetize the animal and inject the PET radiotracer intravenously.
-
PET Imaging:
-
Position the animal in the PET scanner.
-
Acquire dynamic or static PET images over a specified period to visualize the tracer uptake in the tissue of interest.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the target tissue and quantify the radiotracer uptake, which is proportional to the ΔΨm.
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the proposed experimental workflow and the signaling pathway affected by this compound.
Experimental workflow for in vivo validation.
This compound's signaling pathway affecting mitochondrial function.
Conclusion
The in vivo validation of this compound's effects on mitochondrial function is a critical step in understanding its biological significance. By employing a multi-faceted approach that includes the assessment of mitochondrial respiration, ATP levels, ROS production, and membrane potential, researchers can build a comprehensive profile of this mycotoxin's activity in a whole-organism context. Comparing these findings with the well-established effects of compounds like Rotenone, Resveratrol, and Curcumin will provide valuable insights into the relative potency and specific mechanisms of this compound. The experimental framework and comparative data presented in this guide offer a robust starting point for such investigations, ultimately contributing to a deeper understanding of mitochondrial pharmacology and toxicology.
References
- 1. Assessing the Mitochondrial Membrane Potential in Cells and In Vivo using Targeted Click Chemistry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. [scholars.duke.edu]
- 3. In vivo imaging of mitochondrial membrane potential in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Exposure to the Mitochondrial Complex I Toxin Rotenone Impairs Synaptic Long‐Term Potentiation in Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol promotes mitochondrial energy metabolism in exercise-induced fatigued rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol Directly Binds to Mitochondrial Complex I and Increases Oxidative Stress in Brain Mitochondria of Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol attenuates aging-induced mitochondrial dysfunction and mitochondria-mediated apoptosis in the rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mitochondrial protection and anti-inflammatory effect of curcumin in inhibiting reproductive toxicity induced by sodium valproate in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Effect of Curcumin and Its Impact on Mitochondria: Evidence from Biological Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of mitochondrial respiration in the murine retina using a Seahorse extracellular flux analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. maokangbio.com [maokangbio.com]
- 15. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Asteltoxin production in different Aspergillus species
For Researchers, Scientists, and Drug Development Professionals
Asteltoxin-Producing Aspergillus Species
Several species of Aspergillus have been identified as producers of this compound and its derivatives. The following table summarizes these species, providing a foundation for selecting strains for further investigation. Quantitative production data is notably absent from publicly available research, highlighting a significant gap in the current understanding of this compound biosynthesis.
| Aspergillus Species | This compound/Derivative Produced | Reference |
| Aspergillus stellatus | This compound A | [1][2][3] |
| Aspergillus karnatakaensis | This compound | [1][4] |
| Aspergillus aeneus | This compound | [1] |
| Aspergillus terreus | This compound | [1] |
| Aspergillus alabamensis | This compound | [1] |
| Aspergillus versicolor | Avertoxins (prenylated this compound derivatives) | [1] |
| Aspergillus sp. | Asteltoxins E and F | [1] |
| Aspergillus ochraceopetaliformis | This compound A and Isothis compound | [1] |
| Emericella variecolor (teleomorph of Aspergillus stellatus) | This compound A | [1] |
Experimental Protocols for this compound Production and Analysis
The following is a generalized protocol for the production, extraction, and quantification of this compound from Aspergillus cultures. This protocol is based on established methods for mycotoxin analysis and should be optimized for specific fungal strains and laboratory conditions.
Fungal Culture and this compound Production
-
Strain Selection: Obtain a pure culture of a known this compound-producing Aspergillus species.
-
Media Preparation: Prepare a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth. Solid-state fermentation on substrates like rice or maize can also be employed.
-
Inoculation and Incubation: Inoculate the sterile medium with fungal spores or mycelia. Incubate the culture under optimal conditions for the specific Aspergillus species, typically at 25-30°C for 7-21 days with shaking for liquid cultures to ensure aeration.
Extraction of this compound
-
Liquid-Liquid Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of a non-polar organic solvent such as ethyl acetate or chloroform.
-
Repeat the extraction process three times to maximize the recovery of this compound.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the crude extract (redissolved in an appropriate solvent) onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
Elute the this compound from the cartridge with a less polar solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness.
-
Quantification of this compound
-
High-Performance Liquid Chromatography (HPLC):
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of water and acetonitrile or methanol.
-
Detect this compound using a UV or fluorescence detector at the appropriate wavelength.
-
Quantify the concentration by comparing the peak area to a standard curve of purified this compound.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
For higher sensitivity and specificity, utilize an LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method using the specific precursor and product ion transitions for this compound.
-
Quantify the analyte based on the peak area of the specific transition, using an internal standard for improved accuracy.
-
Visualizing the Workflow and Potential Regulatory Pathways
To aid in the conceptualization of the experimental process and the underlying biological regulation, the following diagrams are provided.
References
A Comparative Analysis of the Biosynthetic Pathways of Asteltoxins U and V
A detailed examination of the proposed biosynthetic routes to Asteltoxins U and V, mycotoxins produced by the fungus Pochonia suchlasporia, reveals a likely pathway involving enzymatic modifications of a common precursor, Asteltoxin H. This guide provides a comparative overview of their biosynthesis, supported by experimental evidence and methodologies for further research.
Asteltoxins are a class of mycotoxins known for their inhibitory effects on mitochondrial ATP synthesis.[1] While the biosynthesis of some asteltoxins, like this compound A, has been investigated, the pathways leading to Asteltoxins U and V are less defined. This compound U and V were first isolated from the solid-state fermentation of Pochonia suchlasporia TAMA 87.[2] Structural analysis has revealed that they are geometric isomers, with this compound U possessing an all-trans conjugated triene system and this compound V containing a cis double bond at the C11-C12 position.[2] Both compounds share a core structure with this compound H, but with a key difference: the presence of a hydroxyl group on the γ-methyl of the α-pyrone moiety.[2]
This structural relationship strongly suggests that the biosynthetic pathways of Asteltoxins U and V diverge from that of this compound H through a hydroxylation event, followed by a cis-trans isomerization to yield the two distinct molecules.
Proposed Biosynthetic Pathways
Based on the available data, a hypothetical biosynthetic pathway for Asteltoxins U and V can be proposed, originating from the known precursor, this compound H.
Caption: A diagram illustrating the proposed biosynthetic pathway for Asteltoxins U and V from this compound H.
The initial and core steps leading to the formation of the this compound scaffold are believed to follow a polyketide synthesis pathway, similar to other known asteltoxins. The key differentiating steps for Asteltoxins U and V are hypothesized to be:
-
Hydroxylation: The biosynthesis is thought to initiate with the enzymatic hydroxylation of the γ-methyl group on the α-pyrone ring of this compound H. This reaction is likely catalyzed by a cytochrome P450 monooxygenase, a class of enzymes commonly involved in the modification of secondary metabolites in fungi.[3][4]
-
Cis-Trans Isomerization: Following hydroxylation, the resulting intermediate is believed to undergo isomerization at the C11-C12 double bond of the conjugated triene chain. This step would be catalyzed by a specific isomerase, leading to the formation of both the all-trans isomer (this compound U) and the 11-cis isomer (this compound V). The involvement of specific enzymes in the cis-trans isomerization of polyketides has been documented in other fungal biosynthetic pathways.[1]
Comparative Performance and Quantitative Data
Currently, there is a lack of published quantitative data directly comparing the production yields and efficiency of the this compound U and V biosynthetic pathways. Further research is required to determine the relative abundance of these two isomers produced by Pochonia suchlasporia TAMA 87 and the factors that may influence their respective yields.
| Parameter | This compound U | This compound V | Reference |
| Producing Organism | Pochonia suchlasporia TAMA 87 | Pochonia suchlasporia TAMA 87 | [2] |
| Precursor | This compound H (hypothesized) | This compound H (hypothesized) | [2] |
| Key Enzymatic Step 1 | Hydroxylation (hypothesized) | Hydroxylation (hypothesized) | [2] |
| Key Enzymatic Step 2 | cis-trans Isomerization (hypothesized) | cis-trans Isomerization (hypothesized) | [2] |
| Stereochemistry | all-trans | 11-cis | [2] |
| Quantitative Yield | Not Reported | Not Reported |
Experimental Protocols
The elucidation of the precise biosynthetic pathways of Asteltoxins U and V requires a combination of genetic and biochemical approaches. Below are detailed methodologies for key experiments that would be essential in confirming the proposed pathways.
Identification of the this compound Biosynthetic Gene Cluster in Pochonia suchlasporia
Objective: To identify the gene cluster responsible for this compound biosynthesis, including the putative P450 monooxygenase and isomerase.
Methodology:
Caption: A workflow diagram for the identification and validation of the this compound biosynthetic gene cluster.
-
Genomic DNA Extraction and Sequencing: High-quality genomic DNA will be extracted from Pochonia suchlasporia TAMA 87. The genome will then be sequenced using a next-generation sequencing (NGS) platform.[5][6]
-
Bioinformatic Analysis: The sequenced genome will be analyzed using bioinformatics tools such as antiSMASH to identify secondary metabolite biosynthetic gene clusters.[5] Putative this compound gene clusters will be identified based on the presence of a polyketide synthase (PKS) gene and other characteristic tailoring enzymes, including P450 monooxygenases and isomerases.
-
Gene Knockout and Metabolite Analysis: To confirm the function of the candidate genes, targeted gene knockouts will be performed using CRISPR/Cas9 technology. The resulting mutant strains will be cultured, and their metabolite profiles will be analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the absence of Asteltoxins U and V and the potential accumulation of intermediates.[7]
Heterologous Expression and Characterization of Biosynthetic Enzymes
Objective: To functionally characterize the putative P450 monooxygenase and isomerase involved in this compound U and V biosynthesis.
Methodology:
-
Gene Cloning and Vector Construction: The candidate P450 monooxygenase and isomerase genes will be amplified from the genomic DNA of P. suchlasporia and cloned into suitable expression vectors.
-
Heterologous Expression: The expression vectors will be transformed into a well-characterized fungal host, such as Aspergillus oryzae or Aspergillus nidulans.[8][9][10][11]
-
In Vitro Enzyme Assays: The recombinant enzymes will be purified from the heterologous host. In vitro assays will be conducted by incubating the purified P450 monooxygenase with this compound H to confirm its hydroxylating activity. Subsequently, the hydroxylated product will be incubated with the purified isomerase to observe the formation of this compound U and V. The reaction products will be analyzed by HPLC and LC-MS.
Solid-State Fermentation and Metabolite Extraction
Objective: To produce and isolate Asteltoxins U and V for characterization and quantitative analysis.
Methodology:
-
Fungal Culture: Pochonia suchlasporia TAMA 87 will be cultured on a solid substrate, such as rolled barley, under optimized conditions to induce the production of asteltoxins.[12][13][14]
-
Extraction: The solid-state fermentation culture will be extracted with a suitable organic solvent, such as methanol or ethyl acetate.
-
Purification and Quantification: The crude extract will be subjected to chromatographic techniques, including column chromatography and preparative HPLC, to isolate pure Asteltoxins U and V.[12] The purified compounds will be quantified using a calibrated HPLC method with a UV detector or by LC-MS.
Conclusion
The biosynthesis of Asteltoxins U and V is proposed to proceed through a pathway involving the hydroxylation of this compound H, followed by a cis-trans isomerization. While this hypothesis is strongly supported by the structural similarities of these compounds, further experimental validation is necessary to fully elucidate the enzymatic machinery and regulatory mechanisms involved. The experimental protocols outlined in this guide provide a roadmap for future research aimed at confirming the proposed biosynthetic pathways and enabling the potential for engineered biosynthesis of these and other novel this compound analogs.
References
- 1. Oxidative Trans-to-Cis Isomerization of Olefin in Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two new asteltoxins produced by solid-state fermentation of Pochonia suchlasporia TAMA 87 and their effects on cell division in sea urchin embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The versatility of the fungal cytochrome P450 monooxygenase system is instrumental in xenobiotic detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Next-generation sequencing approach for connecting secondary metabolites to biosynthetic gene clusters in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation sequencing approach for connecting secondary metabolites to biosynthetic gene clusters in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus nidulans as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. New insecticidal compound produced by Pochonia suchlasporia TAMA 87 in solid-state fermentation - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. US6558943B1 - Method for propagating fungi using solid state fermentation - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Asteltoxin: A Guide for Laboratory Professionals
Asteltoxin is a mycotoxin known to be a potent inhibitor of mitochondrial ATP synthesis.[1][2] Due to its toxicity, including potential harm if swallowed, inhaled, or in contact with eyes, proper handling and disposal are critical to ensure laboratory safety and prevent environmental contamination.[3]
Immediate Safety and Handling Precautions
Before beginning any procedure, ensure you are familiar with the hazards associated with this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3][4] If there is a risk of generating aerosols or dust, use a certified fume hood and consider respiratory protection.[3][5]
-
Handling: Avoid breathing dust, fumes, or vapors.[3] Prevent contact with skin and eyes.[4] Do not eat, drink, or smoke in areas where this compound is handled.[4][6] After handling, wash hands and any exposed skin thoroughly.[3]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Store locked up.[4][6]
Step-by-Step Disposal Procedures
All waste contaminated with this compound must be treated as hazardous waste. Segregate this compound waste from other laboratory waste streams to ensure proper treatment.
The primary method for treating liquid waste containing potent biological toxins is through chemical inactivation, followed by disposal as hazardous waste.
Protocol:
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chosen inactivation solution.
-
Inactivation (in a certified chemical fume hood):
-
Slowly add an appropriate inactivation solution to the liquid waste container. A common approach for potent toxins involves alkaline hydrolysis or oxidation. For example, adding a solution of sodium hydroxide (NaOH) or sodium hypochlorite (NaOCl, bleach) is often effective for denaturing biological molecules.[7]
-
Gently swirl the container to ensure thorough mixing.
-
-
Contact Time: Allow the mixture to stand for a sufficient contact time to ensure complete inactivation. A minimum of 30-60 minutes is recommended, but longer times may be necessary depending on the concentration of the toxin and the inactivating agent.[7]
-
Neutralization & Collection: After the recommended contact time, neutralize the solution if necessary (e.g., if using a strong base or acid). Transfer the fully inactivated and neutralized waste to a designated hazardous waste container provided by your institution's EH&S department.
-
Labeling and Disposal: Ensure the final waste container is accurately labeled with its contents (e.g., "Inactivated this compound Waste," listing all chemical components) and sealed. Arrange for pickup and disposal through your institutional EH&S office.[8]
Solid waste must be decontaminated before final disposal.
Protocol:
-
Segregation: Separate contaminated sharps (needles, glass slides, broken glass) from non-sharp solid waste.
-
Decontamination of Sharps:
-
Place all contaminated sharps directly into a designated, puncture-proof sharps container.[7]
-
Before sealing, carefully add a 10% bleach solution (1 part household bleach to 9 parts water) to a level that completely covers the sharps.[7]
-
Allow a minimum contact time of 30 minutes.[7]
-
Securely seal the sharps container and label it as "Hazardous Waste: Sharps Contaminated with this compound." Dispose of it through your institution's biohazardous or chemical waste stream, per EH&S protocol.[7]
-
-
Decontamination of Non-Sharp Solid Waste:
-
Place all non-sharp contaminated items (gloves, tubes, etc.) into a chemically resistant, autoclavable biohazard bag.[7]
-
Add a sufficient volume of 10% bleach solution to thoroughly saturate the waste.[7]
-
Loosely tie the bag and let it stand for at least 30 minutes to allow for decontamination.[7]
-
After decontamination, securely seal the bag and place it inside a secondary, rigid hazardous waste container.
-
Label the outer container clearly and arrange for disposal via your EH&S department.
-
In case of a spill, evacuate the immediate area and follow your institution's established spill response protocol.
Protocol:
-
Secure the Area: Alert others in the vicinity. If the spill is large or involves a highly concentrated solution, evacuate the lab and contact your EH&S office immediately.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection. Respiratory protection may be necessary for large spills or powders.
-
Contain the Spill: Cover the spill with absorbent material (e.g., absorbent pads or paper towels), starting from the outside and working inward.
-
Apply Decontaminant: Gently pour a 10% bleach solution over the absorbent material, ensuring the entire spill area is saturated.[7] Avoid splashing.
-
Allow Contact Time: Let the decontaminant sit for at least 30 minutes.[7]
-
Clean Up: Use forceps to pick up any broken glass and place it in a sharps container.[7] Collect all absorbent materials and contaminated cleaning supplies and place them in a designated biohazard bag for hazardous waste disposal.[7]
-
Final Wipe Down: Wipe the spill area again with a fresh 10% bleach solution, followed by a water rinse to remove any residual bleach.[7]
-
Dispose of Waste: Seal all waste containers, label them appropriately, and dispose of them as hazardous waste through EH&S.
Quantitative Data for Chemical Inactivation
The table below provides general recommendations for chemical agents used to inactivate potent biological toxins. Note: The efficacy of these agents against this compound has not been specifically published. These recommendations are based on protocols for other toxins and should be validated or used as a starting point for developing institution-specific protocols in consultation with safety professionals.[7]
| Inactivation Method | Agent | Concentration | Minimum Contact Time | Efficacy & Notes |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | ≥ 1 N | ≥ 30 minutes | Effective in breaking down biological molecules. Highly corrosive; requires neutralization before final collection. |
| Chemical Oxidation | Sodium Hypochlorite (Bleach) | 1% - 10% (v/v) | ≥ 30 minutes | Highly effective at denaturing and degrading toxins.[7] Corrosive to metals. Fresh solutions should be used. |
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a research environment.
Caption: Workflow for this compound waste management from preparation to final disposal.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Asteltoxin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Asteltoxin. Adherence to these procedures is critical to ensure personal safety and prevent contamination. This compound, a mycotoxin produced by fungi such as Aspergillus stellatus, is a potent inhibitor of mitochondrial ATP synthesis and its toxicological properties have not been thoroughly investigated, warranting a cautious approach.[1][2]
Core Safety Principles for this compound Handling
All work with this compound, particularly in its dry, powdered form, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize the risk of aerosol inhalation.[3] Dry forms of mycotoxins should always be handled with extreme care in containment to avoid exposure.[3]
Recommended Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This guidance is based on established protocols for handling hazardous mycotoxins.
| PPE Component | Specification | Rationale |
| Gloves | Disposable, powder-free nitrile or neoprene gloves. Double gloving is recommended. | Prevents dermal absorption.[2][4] this compound may be harmful if absorbed through the skin.[2] Regularly inspect gloves for tears or punctures. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard. | Protects against accidental splashes of this compound solutions, which can cause serious eye irritation.[2][4] |
| Respiratory Protection | A NIOSH-approved respirator is required when handling this compound powder outside of a certified containment unit. For routine handling within a fume hood or BSC, a respirator may not be necessary but a risk assessment should be performed. | Prevents inhalation of aerosolized toxin, which is harmful if inhaled.[2] |
| Lab Coat | A dedicated, buttoned, long-sleeved lab coat. Consider a disposable gown for high-risk procedures. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe, closed-heel shoes. | Prevents exposure from spills. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
Detailed Experimental Protocols
1. Preparation of this compound Stock Solution:
-
Pre-Vial Opening: Before opening, gently centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Solvent Addition: Carefully add the desired solvent to the vial using a calibrated pipette.
-
Dissolution: Cap the vial securely and vortex or sonicate until the this compound is completely dissolved.
2. Decontamination Procedure:
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated.
-
A freshly prepared 10% sodium hypochlorite (bleach) solution is recommended for inactivation.[5]
-
Apply the bleach solution and allow a contact time of at least 20 minutes before wiping clean with absorbent material.[3]
PPE Selection Logic
The selection of appropriate PPE is contingent on the specific experimental procedures being performed. The following diagram illustrates the decision-making process for PPE selection.
Disposal Plan
All materials contaminated with this compound, including pipette tips, tubes, gloves, and absorbent materials, must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Decontaminate liquid waste containing this compound by adding sodium hypochlorite solution to a final concentration of 10% and allowing it to sit for at least 30 minutes before disposal in accordance with institutional hazardous waste procedures.
-
Sharps: Contaminated sharps should be placed in a puncture-resistant sharps container.
All hazardous waste must be disposed of through your institution's environmental health and safety office.[6] Never dispose of untreated mycotoxin waste down the drain.[5]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
In all cases of exposure, seek medical attention and report the incident to your supervisor and institutional safety office.[3]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
